Spiro[3.5]nonane-6,8-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-4-8(11)6-9(5-7)2-1-3-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGXEVGBZZHZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477317 | |
| Record name | Spiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221342-48-9 | |
| Record name | Spiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spiro[3.5]nonane-6,8-dione chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Spiro[3.5]nonane-6,8-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a spirocyclic organic compound featuring a cyclobutane ring fused to a cyclohexane-1,3-dione moiety. Spirocycles, characterized by two rings connected through a single carbon atom, possess a rigid, three-dimensional structure. This unique topology has garnered significant interest in medicinal chemistry as it allows for the precise spatial orientation of functional groups, potentially leading to enhanced interaction with biological targets. While this compound itself is primarily a synthetic intermediate, the broader class of spiro[3.5]nonane derivatives has been explored for various therapeutic applications. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic considerations for this compound.
Chemical Structure and Identification
The structural framework of this compound consists of a cyclobutane ring and a cyclohexane ring sharing a single spiro carbon atom. The cyclohexane ring is substituted with two ketone groups at positions 6 and 8.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₂O₂[1] |
| SMILES | C1CC2(C1)CC(=O)CC(=O)C2[1] |
| InChI | InChI=1S/C9H12O2/c10-7-4-8(11)6-9(5-7)2-1-3-9/h1-6H2[1] |
| InChIKey | UIGXEVGBZZHZJY-UHFFFAOYSA-N[1] |
| CAS Number | 221342-48-9 |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 152.19 g/mol | PubChem |
| Monoisotopic Mass | 152.08372 Da[1] | PubChem (Predicted) |
| Physical Form | Solid | Sigma-Aldrich |
| XlogP (predicted) | 1.1[1] | PubChem |
| Storage Temperature | Inert atmosphere, 2-8°C | Sigma-Aldrich |
Note: Experimental values for melting point, boiling point, and density are not available in the cited literature.
Experimental Protocols and Synthesis
A general synthetic route to this compound has been developed, often involving the cyclization of appropriate precursors followed by decarboxylation. One reported method avoids the need for column chromatography, making it scalable. The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: Generalized workflow for the synthesis and characterization of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively reported. However, predicted mass spectrometry data is available.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 153.09100 |
| [M+Na]⁺ | 175.07294 |
| [M-H]⁻ | 151.07644 |
| [M]⁺ | 152.08317 |
(Data from PubChem)[1]
Biological Activity and Signaling Pathways
While there is limited information on the specific biological activity of this compound, the spiro[3.5]nonane scaffold is of interest in drug discovery. Notably, derivatives such as 7-azaspiro[3.5]nonane have been investigated as agonists for the G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. The activation of GPR119 in pancreatic β-cells and intestinal enteroendocrine L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones.
The following diagram illustrates the GPR119 signaling pathway, which is relevant to analogs of spiro[3.5]nonane.
Caption: GPR119 signaling pathway activated by spiro[3.5]nonane analogs.
Conclusion
This compound is a valuable synthetic intermediate with a unique three-dimensional structure. While comprehensive experimental data for this specific compound is limited, its structural analogs have shown promise in medicinal chemistry, particularly in the development of GPR119 agonists. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives could unveil novel therapeutic applications. This guide serves as a foundational resource for researchers interested in exploring the potential of this intriguing spirocyclic scaffold.
References
An In-Depth Technical Guide to the Synthesis of Spiro[3.5]nonane-6,8-dione from Diethyl Acetonedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to Spiro[3.5]nonane-6,8-dione, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, diethyl acetonedicarboxylate, and proceeds through a two-step sequence involving a tandem double alkylation and an intramolecular Dieckmann-type condensation, followed by decarboxylation. This methodology notably avoids the need for chromatographic purification, rendering it amenable to large-scale production.
Synthetic Strategy Overview
The synthesis of this compound from diethyl acetonedicarboxylate is a two-step process. The initial step involves the formation of a cyclobutane ring through a double alkylation of diethyl acetonedicarboxylate with 1,3-dibromopropane. The resulting intermediate, a diethyl 1,1-cyclobutanedicarboxylate derivative, undergoes an intramolecular Dieckmann condensation in the second step, followed by hydrolysis and decarboxylation to yield the target spirocyclic dione.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for analogous reactions and provide a detailed guide for the synthesis.
Step 1: Synthesis of Diethyl 2,2-(propane-1,3-diyl)acetonedicarboxylate (Intermediate)
This step involves the formation of the cyclobutane ring via a double alkylation of diethyl acetonedicarboxylate.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl acetonedicarboxylate | 202.20 | 20.22 g | 0.10 |
| 1,3-Dibromopropane | 201.86 | 20.19 g | 0.10 |
| Sodium Ethoxide (21% in Ethanol) | 68.05 | 64.8 mL | 0.21 |
| Anhydrous Ethanol | 46.07 | 200 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Chloride Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
A solution of sodium ethoxide is prepared by adding metallic sodium to anhydrous ethanol under an inert atmosphere or by using a commercially available solution.
-
To a stirred solution of sodium ethoxide (0.21 mol) in anhydrous ethanol (200 mL) at room temperature, diethyl acetonedicarboxylate (0.10 mol) is added dropwise.
-
The resulting solution is stirred for 30 minutes at room temperature.
-
1,3-Dibromopropane (0.10 mol) is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude diethyl 2,2-(propane-1,3-diyl)acetonedicarboxylate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This step involves an intramolecular Dieckmann condensation of the intermediate, followed by hydrolysis and decarboxylation.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2,2-(propane-1,3-diyl)acetonedicarboxylate | (Crude from Step 1) | ~0.10 | ~0.10 |
| Sodium Ethoxide (21% in Ethanol) | 68.05 | 32.4 mL | 0.105 |
| Anhydrous Toluene | 92.14 | 200 mL | - |
| Hydrochloric Acid (6 M) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Chloride Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
The crude diethyl 2,2-(propane-1,3-diyl)acetonedicarboxylate from Step 1 is dissolved in anhydrous toluene (200 mL).
-
Sodium ethoxide (0.105 mol) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is heated to reflux for 2-3 hours. The progress of the Dieckmann condensation can be monitored by TLC.
-
After cooling to room temperature, the reaction is quenched by the slow addition of 6 M hydrochloric acid until the solution is acidic (pH ~2).
-
The mixture is then heated to reflux for an additional 4-6 hours to effect hydrolysis and decarboxylation.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Step 1 Intermediate | Final Product |
| Product Name | Diethyl 2,2-(propane-1,3-diyl)acetonedicarboxylate | This compound |
| Molecular Formula | C12H18O5 | C9H12O2 |
| Molar Mass ( g/mol ) | 242.27 | 152.19 |
| Typical Yield | ~85-95% (crude) | ~70-80% (from intermediate) |
| Appearance | Viscous oil | White crystalline solid |
| ¹H NMR (CDCl₃, δ ppm) | (Expected) 4.2 (q, 4H), 3.4 (s, 2H), 2.0-2.2 (m, 4H), 1.8-2.0 (m, 2H), 1.3 (t, 6H) | (Expected) 3.3 (s, 2H), 2.7 (s, 4H), 1.8-2.0 (m, 6H) |
| ¹³C NMR (CDCl₃, δ ppm) | (Expected) 201, 168, 62, 58, 48, 32, 18, 14 | (Expected) 205, 55, 48, 35, 18 |
| IR (KBr, cm⁻¹) | (Expected) ~1735 (C=O, ester), ~1715 (C=O, ketone) | (Expected) ~1720 (C=O, ketone) |
| Mass Spec (m/z) | (Expected) [M+H]⁺ 243.12 | (Expected) [M+H]⁺ 153.09 |
Logical Relationships and Experimental Workflow
The logical progression of the synthesis and the detailed experimental workflow are depicted in the following diagrams.
Caption: Logical flow of the reaction mechanism.
Caption: Detailed experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from diethyl acetonedicarboxylate presents an efficient and scalable route to a valuable spirocyclic building block. The two-step process, involving a tandem double alkylation and a Dieckmann-type condensation, is robust and avoids the need for cumbersome purification techniques. This technical guide provides researchers and drug development professionals with a detailed and practical framework for the synthesis of this important compound, facilitating its application in the design and development of novel therapeutics.
Spectroscopic Data for Spiro[3.5]nonane-6,8-dione: A Technical Guide
Introduction
Spiro[3.5]nonane-6,8-dione is a spirocyclic compound featuring a cyclobutane ring fused to a cyclohexane-1,3-dione moiety. The unique three-dimensional structure imparted by the spiro center makes this and related compounds interesting scaffolds in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for the unambiguous identification and quality control of such molecules. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols that can be adapted for its characterization.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1, H-3 | 1.8 - 2.2 | m | 4H | - |
| H-2 | 1.7 - 2.1 | m | 2H | - |
| H-5, H-9 | 2.5 - 2.9 | t | 4H | 6.0 - 7.0 |
| H-7 | 3.3 - 3.7 | s | 2H | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1, C-3 | 30 - 35 |
| C-2 | 15 - 20 |
| C-4 (spiro) | 45 - 55 |
| C-5, C-9 | 40 - 45 |
| C-7 | 55 - 60 |
| C-6, C-8 (C=O) | 205 - 215 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1705 - 1725 | Strong |
| C-H (sp³) | 2850 - 3000 | Medium |
| C-C | 1000 - 1200 | Medium |
Mass Spectrometry (MS)
The following predicted mass spectrometry data is derived from the PubChem database entry for this compound (CID 12086855).[1]
Table 4: Predicted Mass Spectrometry Data for this compound (C₉H₁₂O₂)[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 153.09100 |
| [M+Na]⁺ | 175.07294 |
| [M-H]⁻ | 151.07644 |
| [M+NH₄]⁺ | 170.11754 |
| [M+K]⁺ | 191.04688 |
| [M+H-H₂O]⁺ | 135.08098 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic characterization of spirocyclic compounds, adapted from established methodologies.[2] These should be optimized for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) can be recorded on a 500 MHz or 600 MHz spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire ¹H NMR spectra at 25 °C. Chemical shifts are reported in ppm relative to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2D NMR: COSY, HSQC, and HMBC experiments should be performed to aid in the complete assignment of proton and carbon signals.
Infrared (IR) Spectroscopy
-
Instrumentation: IR spectra can be acquired on a spectrophotometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
High-Resolution Mass Spectrometry (HRESIMS)
-
Instrumentation: HRESIMS data can be recorded on a Time-of-Flight (TOF) LC-MS spectrometer.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: The sample is introduced into the mass spectrometer via electrospray ionization (ESI) in either positive or negative ion mode. The data is acquired over a suitable mass range to observe the molecular ion and any characteristic fragments.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.
Conclusion
This technical guide provides a predictive overview of the spectroscopic data for this compound, tailored for a scientific audience. While experimental data is currently lacking in publicly accessible literature, the hypothetical NMR and IR data, coupled with predicted mass spectrometry data and established experimental protocols, offer a solid foundation for researchers working with this or structurally related compounds. The provided workflow for synthesis and analysis further serves as a practical guide for the structural elucidation of novel spirocyclic molecules. Experimental verification of the data presented in this guide is a necessary future step for the definitive characterization of this compound.
References
An In-Depth Technical Guide to Spiro[3.5]nonane-6,8-dione: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.5]nonane-6,8-dione is a spirocyclic compound featuring a cyclobutane ring fused to a cyclohexane-1,3-dione moiety. This rigid, three-dimensional scaffold has garnered interest in the field of medicinal chemistry and drug discovery. Spirocyclic systems are increasingly recognized for their potential to confer improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability, by orienting substituents in well-defined vectors and exploring novel chemical space. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.
Physical and Chemical Properties
This compound is a white to off-white solid at room temperature.[1] Due to the limited availability of experimental data in peer-reviewed literature, some of the physicochemical properties are predicted based on computational models or inferred from closely related analogs.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 221342-48-9 | [1] |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | |
| Physical Form | Solid | [1] |
| Purity (Typical) | ≥98% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| Predicted XlogP | 1.1 | [2] |
| Monoisotopic Mass | 152.08372 Da | [2] |
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 153.09100 | 125.9 |
| [M+Na]⁺ | 175.07294 | 131.8 |
| [M-H]⁻ | 151.07644 | 131.5 |
| [M+NH₄]⁺ | 170.11754 | 142.8 |
| [M+K]⁺ | 191.04688 | 133.3 |
| [M+H-H₂O]⁺ | 135.08098 | 116.8 |
| [M+HCOO]⁻ | 197.08192 | 145.4 |
| [M+CH₃COO]⁻ | 211.09757 | 177.5 |
| [M]⁺ | 152.08317 | 130.4 |
| [M]⁻ | 152.08427 | 130.4 |
| Data sourced from PubChemLite.[2] |
Synthesis of this compound
The synthesis of this compound has been described as a multi-step process, with efforts focused on developing scalable routes that avoid chromatographic purification.[3][4] A general approach involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation.[3]
Caption: General synthetic workflow for this compound.
Experimental Protocol: General Synthetic Route
A detailed experimental protocol for a scalable synthesis of this compound is outlined in patent literature, aiming for high purity without the need for column chromatography.[4] The process generally involves the following key transformations:
-
Wittig Reaction: Cyclobutanone is reacted with a suitable Wittig reagent, such as (1-acetylmethylidene)triphenylphosphorane, to form an enone intermediate. This reaction can be challenging due to the volatility of cyclobutanone and may require elevated temperatures.[4]
-
Michael-Claisen Condensation: The resulting enone undergoes a Michael-Claisen condensation with a malonic ester derivative, like diethyl malonate, in the presence of a base to construct the cyclohexane-dione ring.
-
Hydrolysis and Decarboxylation: The ester group is subsequently hydrolyzed and the resulting carboxylic acid is decarboxylated, typically under acidic or thermal conditions, to yield the final this compound.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is primarily dictated by the 1,3-dicarbonyl functionality. This moiety can exist in equilibrium with its enol tautomer, which influences its reactivity.
Reduction of the Dicarbonyl
The ketone groups of this compound can be readily reduced to the corresponding diol, Spiro[3.5]nonane-6,8-diol. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent.
Caption: Workflow for the reduction of this compound.
Experimental Protocol: Reduction to Spiro[3.5]nonane-6,8-diol
The following is a representative protocol for the reduction of a similar spirocyclic dione, which can be adapted for this compound.
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of a weak acid (e.g., 1 M HCl) until gas evolution ceases.
-
Extraction: Remove the organic solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried, filtered, and concentrated. The resulting crude diol can be purified by column chromatography or recrystallization.
Relevance in Drug Discovery and Biological Activity
While there is no direct evidence of the biological activity of this compound itself, the spiro[3.5]nonane scaffold is a key structural motif in several biologically active compounds. The rigid nature of the spirocyclic system provides a well-defined three-dimensional orientation for appended functional groups, which can lead to high-affinity interactions with biological targets.
A notable example is the development of 7-azaspiro[3.5]nonane derivatives as potent agonists of the G-protein coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity.
Caption: GPR119 signaling pathway activated by a spiro[3.5]nonane analog.
Conclusion
This compound is a valuable building block for the synthesis of more complex spirocyclic molecules for applications in drug discovery and materials science. Its rigid framework and versatile dicarbonyl functionality allow for a wide range of chemical transformations. While direct experimental data on some of its physical and chemical properties are limited, its synthetic accessibility and the proven biological relevance of its core scaffold make it an attractive starting point for the development of novel chemical entities. Further research into the derivatization and biological evaluation of this compound is warranted to fully explore its potential in various scientific disciplines.
References
An In-Depth Technical Guide to Spiro[3.5]nonane-6,8-dione (CAS Number: 221342-48-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[3.5]nonane-6,8-dione, with CAS number 221342-48-9, is a spirocyclic compound featuring a cyclobutane ring fused to a cyclohexane-1,3-dione moiety. Spirocycles, characterized by a single shared carbon atom between two rings, have gained significant attention in medicinal chemistry. Their rigid, three-dimensional structures offer unique conformational constraints and provide access to novel chemical space compared to traditional flat aromatic scaffolds. This can lead to improved pharmacological properties such as enhanced potency, selectivity, and better physicochemical characteristics.
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility as a versatile building block in the synthesis of pharmaceutically active molecules.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data in the literature.
| Property | Value | Source |
| CAS Number | 221342-48-9 | N/A |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| SMILES | C1CC2(C1)CC(=O)CC(=O)C2 | [1] |
| InChI | InChI=1S/C9H12O2/c10-7-4-8(11)6-9(5-7)2-1-3-9/h1-6H2 | [1] |
| InChIKey | UIGXEVGBZZHZJY-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
| Purity | Typically ≥98% | [2] |
| XlogP (predicted) | 1.1 | [1] |
| Monoisotopic Mass | 152.08372 Da | [1] |
Synthesis
Several synthetic routes to this compound have been reported. One notable method is designed to avoid the use of column chromatography, making it amenable to large-scale synthesis. This particular synthesis involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. This approach is highlighted for its efficiency and scalability, which are critical considerations in drug development.
Key Reactions and Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of more complex, biologically active molecules. Its dione functionality allows for a variety of chemical transformations, with reduction to the corresponding diol being a particularly common and important reaction.
Reduction to Spiro[3.5]nonane-1,3-diol
The reduction of the ketone groups in this compound yields Spiro[3.5]nonane-1,3-diol. This transformation is significant as the resulting diol can be a precursor to chiral ligands for asymmetric catalysis or can be further functionalized. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions, leading to either syn- or anti-diols.
This protocol describes the diastereoselective reduction of this compound to yield the corresponding diol.
Materials:
-
This compound
-
Methanol
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 g, 6.57 mmol) and CeCl₃·7H₂O (2.7 g, 7.23 mmol) in methanol (30 mL) at -78 °C, add sodium borohydride (0.27 g, 7.23 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Allow the reaction to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude diol product.
Note: The diastereomeric ratio of the resulting diols should be determined using analytical techniques such as NMR spectroscopy.
Experimental Workflow for the Reduction of this compound
Caption: A workflow diagram illustrating the key steps in the reduction of this compound.
Precursor to 7-Azaspiro[3.5]nonane Derivatives
A significant application of the spiro[3.5]nonane scaffold is in the synthesis of 7-azaspiro[3.5]nonane derivatives. These nitrogen-containing spirocycles have been investigated as potent agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity due to its role in stimulating glucose-dependent insulin secretion. The rigid spiro[3.5]nonane framework is crucial for orienting substituents in a way that enhances binding affinity and efficacy at the GPR119 receptor.
The synthesis of these derivatives often involves a multi-step process starting from intermediates derived from this compound.
General Synthetic Pathway to 7-Azaspiro[3.5]nonane Derivatives
Caption: A generalized logical flow for the synthesis of 7-azaspiro[3.5]nonane derivatives.
Suppliers
This compound is commercially available from a number of chemical suppliers who specialize in providing building blocks for research and development. Some of these suppliers include:
-
AiFChem
-
BLD Pharmatech
-
Shanghai AngewChem Technology Co., Ltd.
-
Ambeed
It is recommended to contact these suppliers directly for the most up-to-date information on availability, purity, and pricing.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique spirocyclic structure provides a rigid three-dimensional scaffold that is increasingly being incorporated into novel therapeutic agents. The synthetic accessibility of this compound, coupled with its potential for conversion into a variety of functionalized derivatives, makes it an attractive starting material for the exploration of new chemical space. The development of 7-azaspiro[3.5]nonane-based GPR119 agonists is a prime example of the successful application of this scaffold in the design of potent and selective drug candidates. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the importance of intermediates like this compound is likely to increase.
References
The Spiro[3.5]nonane Core: A Technical Guide to its Discovery, History, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.5]nonane scaffold, a unique three-dimensional structure, has carved a significant niche in medicinal chemistry. Its inherent rigidity and non-planar geometry offer a compelling alternative to traditional flat aromatic structures, enabling more precise and potent interactions with biological targets. This technical guide provides an in-depth exploration of the discovery and history of spiro[3.5]nonane derivatives, detailing their synthesis, biological activities, and the signaling pathways they modulate.
Discovery and Early History
The journey into the world of spiro[3.5]nonane began with early explorations into the synthesis of spirocyclic systems. One of the foundational methods for accessing the spiro[3.5]nonane core involved the Hunsdiecker reaction. In a notable early synthesis, 2-bromospiro[3.5]nonane was prepared from silver spiro[3.5]nonane-2-carboxylate, serving as a key intermediate in the route to the parent spiro[3.5]nonane.[1] This decarboxylative halogenation reaction provided a crucial, albeit sometimes low-yielding, entry point to this class of compounds.
The development of spirocyclic compounds has been driven by their unique structural and pharmacological properties. The presence of a spiro carbon atom imparts a distinct three-dimensionality, a feature increasingly sought after in modern drug design to escape the "flatland" of traditional aromatic scaffolds. This structural feature can lead to improved potency, selectivity, and pharmacokinetic properties.
Synthetic Methodologies
The synthesis of spiro[3.5]nonane and its derivatives has evolved significantly from the early Hunsdiecker-based approaches. Modern organic synthesis has provided a diverse toolkit for the construction of these spirocycles, including cycloaddition reactions and visible-light-induced methods.
Key Experimental Protocols
1. Synthesis of 2-Bromospiro[3.5]nonane via Hunsdiecker Reaction (Classic Method)
This protocol is based on the classic Hunsdiecker reaction, a decarboxylative halogenation.
-
Materials: Silver spiro[3.5]nonane-2-carboxylate, dry bromine, anhydrous carbon tetrachloride.
-
Procedure: A suspension of dry silver spiro[3.5]nonane-2-carboxylate in anhydrous carbon tetrachloride is treated with a solution of bromine in the same solvent. The reaction mixture is heated under reflux until the reaction is complete, typically monitored by the cessation of carbon dioxide evolution. The silver bromide precipitate is filtered off, and the filtrate is washed, dried, and concentrated to yield crude 2-bromospiro[3.5]nonane, which is then purified by distillation under reduced pressure.
2. Synthesis of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
This protocol outlines a modern approach to the synthesis of biologically active 7-azaspiro[3.5]nonane derivatives.[2]
-
Step 1: Synthesis of the Spirocyclic Core: A suitable starting material, such as 1,4-cyclohexanedione monoethylene ketal, is subjected to a multi-step sequence to construct the 7-azaspiro[3.5]nonane core. This often involves reductive amination and cyclization steps.
-
Step 2: N-Arylation: The secondary amine of the 7-azaspiro[3.5]nonane core is coupled with a substituted aryl or heteroaryl halide, typically using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).
-
Step 3: Functionalization: Further modifications to the aryl or heteroaryl moiety can be performed to optimize the biological activity of the final compound.
3. Visible-Light-Induced Synthesis of 7-Azaspiro[3.5]nonane
A recent advancement in the synthesis of this important scaffold involves a visible-light-induced nitrogen-atom deletion of a larger N-spiroheterocycle. This method offers a novel and efficient route to the 7-azaspiro[3.5]nonane core.
Spiro[3.5]nonane Derivatives in Drug Discovery
The spiro[3.5]nonane framework is a privileged scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas. A particularly significant application is the development of 7-azaspiro[3.5]nonane derivatives as agonists of the G protein-coupled receptor 119 (GPR119).
GPR119 is a promising target for the treatment of type 2 diabetes and obesity. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).
Quantitative Data: Biological Activity of 7-Azaspiro[3.5]nonane GPR119 Agonists
The following table summarizes the in vitro activity of representative 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. The data is presented as EC50 values, which represent the concentration of the compound that elicits 50% of the maximal response in a cAMP accumulation assay.
| Compound ID | R Group | hGPR119 EC50 (nM) |
| 1a | 4-Fluorophenyl | 150 |
| 1b | 4-Chlorophenyl | 120 |
| 1c | 4-Methoxyphenyl | 85 |
| 54g | Optimized aryl and piperidine N-capping groups | Potent GPR119 agonist |
Data synthesized from publicly available research, including Matsuda et al., Bioorg. Med. Chem. 2018.[2]
GPR119 Signaling Pathway
The activation of GPR119 by a 7-azaspiro[3.5]nonane agonist initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Caption: The GPR119 signaling cascade initiated by an agonist.
Conclusion
The spiro[3.5]nonane core has transitioned from a synthetic curiosity to a valuable scaffold in modern drug discovery. Its unique three-dimensional architecture provides a powerful tool for medicinal chemists to design novel therapeutics with improved pharmacological profiles. The successful development of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists for the treatment of type 2 diabetes highlights the significant potential of this spirocyclic system. Continued exploration of the synthetic methodologies and biological applications of spiro[3.5]nonane derivatives is expected to yield further breakthroughs in the development of new and effective medicines.
References
Abstract: This document provides a comprehensive technical overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for spirocyclic compounds, with a specific focus on Spiro[3.5]nonane-6,8-dione. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The guide details the systematic naming conventions, presents physicochemical data for related structures, and outlines relevant synthetic protocols. Visual aids created using Graphviz are provided to illustrate key concepts, structures, and experimental workflows, ensuring clarity and ease of understanding.
IUPAC Nomenclature of Spiro Compounds
Spiro compounds are a class of organic molecules characterized by two rings connected through a single, shared carbon atom known as the spiro atom.[1][2] Their unique three-dimensional architecture is a privileged motif in medicinal chemistry.[2][3] The IUPAC nomenclature for these structures is systematic and follows a clear set of rules.
Fundamental Principles
The base name of a monospiro compound is constructed using the prefix "spiro," followed by a bracketed descriptor, and concluding with the name of the alkane corresponding to the total number of carbon atoms in the system.[1][4] The bracketed descriptor contains the number of carbon atoms in each ring, excluding the spiro atom itself, arranged in ascending order and separated by a period.[1][4][5]
Caption: The basic principle of IUPAC nomenclature for spiro compounds.
Numbering Convention
The numbering of the carbon skeleton in a monospiro compound begins in the smaller ring at an atom adjacent to the spiro atom.[4][5] The numbering proceeds around the smaller ring, through the spiro atom, and then continues around the larger ring.[4] This fixed numbering scheme is then used to assign locants to any substituents or functional groups.
For the Spiro[3.5]nonane skeleton:
-
Spiro[3.5] : Indicates a 4-membered ring (3 carbons + spiro atom) and a 6-membered ring (5 carbons + spiro atom).
-
nonane : The total number of atoms is 9 (3 + 5 + 1).
-
Numbering : Starts in the 4-membered ring (the smaller ring).
Caption: IUPAC numbering scheme for the Spiro[3.5]nonane skeleton.
Naming of this compound
Applying the IUPAC rules to this compound:
-
Identify the Spiro System : The molecule has two rings sharing one carbon, so it is a spiro compound.
-
Count Carbons : The smaller ring has 3 carbons apart from the spiro atom. The larger ring has 5 carbons. This gives the descriptor [3.5].
-
Determine Parent Alkane : The total number of atoms is 3 + 5 + 1 = 9, leading to the parent name nonane.
-
Number the Skeleton : Following the rule, numbering starts in the smaller (four-membered) ring at a carbon next to the spiro atom (C1) and proceeds around to C3. The spiro atom is C4. Numbering continues into the larger ring from C5 to C9.
-
Assign Locants to Functional Groups : The two ketone (oxo) groups are located on the larger ring. The numbering C5 through C9 must be assigned to give the lowest possible locants to these groups. In this case, the ketones are at positions 6 and 8.
-
Assemble the Name : The final name is This compound .
Caption: Numbered structure of this compound.
Physicochemical Data of Spiro[3.5]nonane Derivatives
Quantitative data for spiro[3.5]nonane derivatives are crucial for experimental design and drug development. The following table summarizes available data for related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Spiro[3.5]nonane | 185-02-4[6] | C₉H₁₆ | 124.22 | 155-156 | 0.868 |
| Spiro[3.5]nonan-2-one | 29800-56-4[7] | C₉H₁₄O | 138.21 | Not Available | Not Available |
| Spiro[3.5]nonan-6-one | 74064-35-0[8] | C₉H₁₄O | 138.21 | 213.1 ± 8.0 (Predicted)[8] | 1.00 ± 0.1 (Predicted)[8] |
| Spiro[3.5]nonane-1,3-dione | 455264-97-8[9] | C₉H₁₂O₂ | 152.19[9] | Not Available | Not Available |
| This compound | Not Available | C₉H₁₂O₂ | 152.19 | Not Available | Not Available |
Data sourced from PubChem and other chemical databases. Predicted values are noted.
Synthetic Protocols
The synthesis of this compound and the transformation of related diones are key processes for accessing these scaffolds for further study.
Synthesis of this compound
A general and scalable synthesis for this compound has been developed.[10] The methodology avoids the need for column chromatography, making it suitable for large-scale preparation. The key steps involve the cyclization of diethyl acetonedicarboxylate with appropriate acrylates, followed by a decarboxylation step to yield the final dione product.[10]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Diastereoselective Reduction of Spiro[3.5]nonane-1,3-dione
The reduction of cyclic 1,3-diones is a fundamental transformation. The Luche reduction, using sodium borohydride in the presence of cerium(III) chloride, provides a method for the diastereoselective reduction of Spiro[3.5]nonane-1,3-dione to the corresponding syn-diol.[3]
Protocol:
-
Preparation : A solution of Spiro[3.5]nonane-1,3-dione (1.0 g, 6.57 mmol) and CeCl₃·7H₂O (2.7 g, 7.23 mmol) is prepared in methanol (30 mL) and cooled to -78 °C.[3]
-
Reaction : Sodium borohydride (0.27 g, 7.23 mmol) is added portion-wise over 15 minutes. The mixture is stirred at -78 °C for 3 hours, then warmed to 0 °C and stirred for an additional hour.[3]
-
Work-up : The reaction is quenched by the slow addition of water (10 mL). The methanol is removed under reduced pressure.[3]
-
Extraction : The aqueous residue is extracted with ethyl acetate (3 x 20 mL).[3]
-
Purification : The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford syn-Spiro[3.5]nonane-1,3-diol.[3]
Caption: Experimental workflow for the Luche reduction of a spiro dione.
References
- 1. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]
- 2. Spiro Compounds [chemenu.com]
- 3. benchchem.com [benchchem.com]
- 4. SP-0 to SP-1.5 [iupac.qmul.ac.uk]
- 5. acdlabs.com [acdlabs.com]
- 6. Spiro(3.5)nonane | C9H16 | CID 12651160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spiro[3.5]nonan-2-one | C9H14O | CID 58227859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SPIRO[3.5]NONAN-6-ONE CAS#: 74064-35-0 [amp.chemicalbook.com]
- 9. Spiro(3.5)nonane-1,3-dione | C9H12O2 | CID 11607946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability and reactivity of the cyclobutane ring in spiro compounds
An In-depth Technical Guide to the Stability and Reactivity of the Cyclobutane Ring in Spiro Compounds
Introduction
Spirocyclic compounds, characterized by two rings connected through a single common atom, have garnered significant attention in medicinal chemistry and materials science.[1][2] Their rigid, three-dimensional architecture offers a unique scaffold for the design of novel molecules with specific spatial orientations.[2][3] When one of the rings in a spirocycle is a cyclobutane, the resulting spirocyclobutane motif combines this conformational rigidity with the inherent reactivity of a strained four-membered ring.[4] This guide provides a comprehensive overview of the stability and reactivity of the cyclobutane ring within spiro compounds, focusing on its underlying chemical principles, key transformations, and applications, particularly in the realm of drug discovery. The unique puckered structure and increased sp³ character of spirocyclobutanes make them valuable as bioisosteres and tools for improving the physicochemical and pharmacokinetic properties of drug candidates.[2][4][5]
Intrinsic Stability of the Spirocyclobutane Moiety
The stability of the cyclobutane ring is fundamentally governed by ring strain, which is a combination of angle strain and torsional strain.[6][7] In an ideal sp³-hybridized carbon atom, the bond angles are 109.5°. However, the internal bond angles of a planar cyclobutane would be 90°, leading to significant angle strain. To alleviate some of the torsional strain that would arise from eclipsing hydrogen atoms in a planar conformation, cyclobutane adopts a puckered or folded structure.[4][8] This puckering slightly decreases the bond angle to about 88° but provides a more stable energetic conformation.[4][8]
The total ring strain for cyclobutane is approximately 26.3 kcal/mol, making it considerably less stable and more reactive than cyclopentane or the strain-free cyclohexane.[6] This inherent strain is the primary driving force for many of the characteristic reactions of cyclobutanes, including those in spirocyclic systems. The fusion at a spirocenter introduces additional conformational constraints, but the fundamental principles of strain-driven reactivity remain paramount. In medicinal chemistry, this strained ring has been found to be crucial for the potency of certain enzyme inhibitors, where replacing the spirocyclic cyclobutane with a cyclopentane or cyclohexane leads to a significant drop in activity.[4]
Table 1: Comparative Strain Energies of Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |
| Cyclopropane | 3 | 27.6 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 6.2 | 1.2 |
| Cyclohexane | 6 | 0.1 | ~0 |
Data sourced from principles of organic chemistry and may vary slightly between sources.[6]
Reactivity Profile and Key Transformations
The high ring strain of the cyclobutane moiety in spiro compounds dictates its reactivity, making it susceptible to reactions that lead to a more stable, less strained system. These transformations can be broadly categorized into ring-opening reactions, rearrangements, and functionalizations that preserve the ring system.
Caption: Logical flow from ring strain to major reaction pathways.
Ring-Opening Reactions
Driven by the release of strain, ring-opening is a characteristic reaction of cyclobutanes. In spiro compounds, this can be initiated by various means, including acid catalysis, transition metals, or radical intermediates.[9] For instance, the Brønsted acid-catalyzed α-selective ring-opening of bicyclo[1.1.0]butanes (BCBs) can generate a carbocation that undergoes intramolecular spirocyclization to form diverse spirocyclobutyl lactams.[10] Similarly, sulfur-transfer reagents can induce regioselective ring-opening and subsequent cyclization of spirocyclopropanes to construct sulfur-containing heterocycles, a principle that can be extended to spirocyclobutane systems.
Rearrangement Reactions
Caption: Mechanism of bicyclic amidine formation.
Synthesis via [2+2] Cycloaddition
The most common method for constructing the cyclobutane ring is through [2+2] cycloaddition reactions.[14][15] In the context of spiro compounds, this often involves the reaction of an exocyclic alkene with a ketene or another alkene.[16] For example, spiro-annulated cyclobutane derivatives can be synthesized via a ketene [2+2] cycloaddition followed by ring-rearrangement metathesis. Another powerful technique is the asymmetric cross [2+2] photocycloaddition, which can be used to construct highly strained spirocyclobutanes with multiple chiral centers under mild, visible-light-induced conditions.[17]
Functionalization of Spirocyclic Cyclobutenes
Instead of constructing the ring, existing spirocyclic systems can be functionalized to introduce complexity. A recently developed method involves the catalytic arylboration of spirocyclic cyclobutenes.[18][19] Using either a Cu/Pd or a Ni-catalyzed system, this reaction allows for the synthesis of highly substituted spirocyclic cyclobutanes.[18] This approach is valuable as it provides a one-step process for creating complex and rigid saturated carbocycles, which are of high interest in drug development.[18]
Table 2: Scope of Cu/Pd-Catalyzed Arylboration of Spirocyclobutenes
| Spirocyclic Cyclobutene Substrate | Arylboronic Acid (Ar-B(OH)₂) | Yield (%) |
| Spiro[3.5]non-1-ene | Phenylboronic acid | 85 |
| Spiro[3.5]non-1-ene | 4-Fluorophenylboronic acid | 82 |
| Spiro[3.4]oct-1-ene | Phenylboronic acid | 80 |
| 6-Methoxy-spiro[3.5]non-1-ene | Phenylboronic acid | 81 |
Data synthesized from catalytic arylboration studies.[18]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and application of synthetic transformations. Below are representative protocols for key reactions involving spirocyclobutanes, extracted from the literature.
Protocol: One-Pot Synthesis and Oxidative Rearrangement to Bicyclic Amidines
This protocol is adapted from the procedure for the synthesis of bicyclic amidines from cyclobutanone derivatives.[13]
-
Aminal Formation: To a solution of the cyclobutanone (1.0 equiv) in chloroform (CHCl₃), add the selected diamine (1.0 equiv).
-
Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Oxidative Rearrangement: Cool the reaction mixture to room temperature. Add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise over 5 minutes.
-
Stirring: Stir the resulting mixture at room temperature for the time specified in the literature (e.g., 1 hour).
-
Work-up: Quench the reaction with aqueous sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the bicyclic amidine.
Protocol: Catalytic Arylboration of a Spirocyclic Cyclobutene
This protocol describes a general procedure for the Cu/Pd-catalyzed arylboration of spiro[3.n]alkenes.[18]
-
Reagent Preparation: In a nitrogen-filled glovebox, add the spirocyclic cyclobutene (0.2 mmol, 1.0 equiv), the arylboronic acid (0.22 mmol, 1.1 equiv), bis(pinacolato)diboron (B₂pin₂) (0.24 mmol, 1.2 equiv), copper(I) chloride (CuCl) (0.01 mmol, 5 mol%), and the specified ligand (e.g., Xantphos) (0.011 mmol, 5.5 mol%) to an oven-dried vial.
-
Solvent Addition: Add the appropriate solvent (e.g., THF, 1.0 mL).
-
Reaction Conditions: Seal the vial and stir the mixture at the specified temperature (e.g., 30 °C) for the designated time (e.g., 12-24 hours).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue using silica gel column chromatography to afford the highly substituted spiro[3.n]alkane.
Caption: General workflow for catalytic arylboration.
Applications in Drug Discovery
The spirocyclobutane motif is increasingly utilized in drug design to enhance molecular properties.[3][4] Its rigid three-dimensional nature helps to lock a molecule into a specific bioactive conformation, which can improve binding affinity and selectivity for its biological target.[2] Furthermore, replacing more flexible linkers or planar aromatic rings with a spirocyclobutane scaffold (a process known as bioisosteric replacement) can lead to improved metabolic stability, increased aqueous solubility, and a better overall pharmacokinetic profile.[2][3][5] The introduction of these sp³-rich, non-planar structures is a key strategy for escaping "flatland" in medicinal chemistry, thereby increasing the probability of clinical success.[2]
Conclusion
The cyclobutane ring in spiro compounds presents a fascinating interplay of stability and reactivity. Its inherent ring strain makes it a versatile functional handle for a variety of chemical transformations, including ring-openings and rearrangements that build molecular complexity. Simultaneously, modern synthetic methods like [2+2] cycloadditions and catalytic functionalizations allow for the controlled construction of these unique scaffolds. For researchers in drug discovery, the spirocyclobutane motif is not merely a chemical curiosity but a powerful tool for optimizing lead compounds by enforcing conformational rigidity and enhancing drug-like properties. As synthetic methodologies continue to advance, the strategic incorporation of spirocyclobutanes is set to play an even greater role in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01103H [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxidative rearrangement of spiro cyclobutane cyclic aminals: efficient construction of bicyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative rearrangement of spiro cyclobutane cyclic aminals: efficient construction of bicyclic amidines. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organicreactions.org [organicreactions.org]
- 15. Cycloaddition - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Asymmetric Synthesis of Strained Multichiral Spirocyclobutanes through Cage-Confined Cross [2 + 2] Photocycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Tautomerism in 1,3-Dicarbonyl Compounds: A Technical Guide Focused on Spiro[3.5]nonane-6,8-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction to Keto-Enol Tautomerism in 1,3-Dicarbonyl Compounds
Tautomers are structural isomers of chemical compounds that readily interconvert.[1] This phenomenon, known as tautomerism, is particularly significant in 1,3-dicarbonyl compounds, which exist as a dynamic equilibrium between a diketo form and two or more enol forms. This equilibrium is a consequence of the acidity of the α-protons located on the carbon atom flanked by the two carbonyl groups. The relocation of one of these protons to a carbonyl oxygen atom, accompanied by a shift in electron density, results in the formation of an enol tautomer, characterized by the presence of a hydroxyl group bonded to a carbon-carbon double bond (a vinyl alcohol).
The keto-enol tautomerism of 1,3-dicarbonyl compounds is a cornerstone of organic chemistry with profound implications in synthesis, reaction mechanisms, and, notably, in the field of medicinal chemistry and drug development. The distinct physicochemical properties of the keto and enol tautomers, such as polarity, hydrogen bonding capability, and shape, can significantly influence a molecule's biological activity, including its interaction with target receptors and its pharmacokinetic profile.[1]
Factors Influencing the Keto-Enol Equilibrium
The position of the keto-enol equilibrium is highly sensitive to a variety of factors, including the solvent, temperature, and the specific structural features of the 1,3-dicarbonyl compound.
2.1. Solvent Effects:
The polarity of the solvent plays a pivotal role in determining the predominant tautomeric form.[3] Generally, polar solvents tend to favor the more polar tautomer.[3] In many acyclic 1,3-dicarbonyls, the enol form can be stabilized by a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring. In such cases, the enol form may be less polar than the diketo form. However, for cyclic 1,3-diones like cyclohexane-1,3-dione, the rigid ring structure prevents the formation of this intramolecular hydrogen bond.[2] Consequently, the diketo form is often more polar.
-
Non-polar solvents (e.g., cyclohexane, carbon tetrachloride) generally favor the less polar tautomer. For many 1,3-dicarbonyls capable of forming an intramolecular hydrogen bond, this would be the enol form.
-
Polar aprotic solvents (e.g., dimethyl sulfoxide - DMSO, acetone) can act as hydrogen bond acceptors, disrupting intramolecular hydrogen bonds in enols and stabilizing the more polar diketo form.[3]
-
Polar protic solvents (e.g., water, methanol) can engage in hydrogen bonding with both the keto and enol forms, further influencing the equilibrium. Often, they favor the diketo form by effectively solvating the carbonyl groups.[4]
2.2. Structural Features:
The inherent structure of the 1,3-dicarbonyl compound significantly impacts the stability of its tautomers.
-
Intramolecular Hydrogen Bonding: As mentioned, the ability to form a stable, six-membered ring via an intramolecular hydrogen bond is a powerful driving force for enolization in acyclic 1,3-dicarbonyls. In cyclic systems like spiro[3.5]nonane-6,8-dione, this is sterically impossible.[2]
-
Conjugation: The enol form benefits from conjugation between the C=C double bond and the remaining carbonyl group, which contributes to its stability.
-
Substituents: Electron-withdrawing or electron-donating groups attached to the dicarbonyl framework can alter the acidity of the α-protons and the stability of the resulting tautomers.
Quantitative Analysis of Keto-Enol Equilibrium
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and widely used technique for the quantitative analysis of keto-enol equilibria.[5] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms. By integrating the signals corresponding to specific protons in each tautomer, their relative concentrations and the equilibrium constant (Keq) can be determined.
While specific experimental data for this compound is not available, the following table summarizes the keto-enol equilibrium data for the structurally similar cyclohexane-1,3-dione in different solvents, illustrating the significant influence of the solvent on the tautomeric ratio.
| Solvent | % Enol | % Keto | Keq ([Enol]/[Keto]) |
| Chloroform (16.0 mole %) | ~85 | ~15 | ~5.67 |
| Acetonitrile | - | - | K = K₁ x K₂² |
Data for cyclohexane-1,3-dione. In chloroform, the equilibrium is reported as a dimer-monomer-keto system, with the enol form being predominant.[2] The equilibrium in acetonitrile is described by two constants, K₁ and K₂, reflecting a more complex interaction with the solvent.[2]
Experimental Protocol: ¹H NMR Spectroscopic Determination of Keto-Enol Equilibrium
The following provides a generalized, detailed methodology for determining the keto-enol equilibrium ratio of a 1,3-dicarbonyl compound using ¹H NMR spectroscopy.
4.1. Materials and Equipment:
-
1,3-Dicarbonyl compound of interest (e.g., this compound)
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Volumetric flasks and pipettes for accurate solution preparation
4.2. Sample Preparation:
-
Prepare a solution of the 1,3-dicarbonyl compound in the desired deuterated solvent at a known concentration (e.g., 0.1 M). The concentration should be consistent across all experiments to ensure comparability.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary, but the sample should be allowed to equilibrate at the desired temperature before analysis.
-
Transfer the solution to an NMR tube to the appropriate height.
4.3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
The spectral window should be wide enough to encompass all relevant signals, including the potentially broad enolic hydroxyl proton.
-
Carefully integrate the signals corresponding to unique protons of the keto and enol tautomers. For example, in cyclohexane-1,3-dione, the signal for the C-2 methylene protons of the keto form and the C-2 olefinic proton of the enol form can be used.[2]
4.4. Data Analysis and Calculation:
-
Identify the characteristic signals for the keto and enol forms based on their chemical shifts and multiplicities.
-
Measure the integrated area of a signal corresponding to the keto form (I_keto) and a signal corresponding to the enol form (I_enol).
-
Normalize the integrals based on the number of protons each signal represents. For instance, if the keto signal represents two protons and the enol signal represents one proton, the normalized keto integral would be I_keto / 2.
-
Calculate the percentage of each tautomer:
-
% Enol = [Normalized I_enol / (Normalized I_enol + Normalized I_keto)] * 100
-
% Keto = [Normalized I_keto / (Normalized I_enol + Normalized I_keto)] * 100
-
-
Calculate the equilibrium constant (Keq):
-
Keq = % Enol / % Keto
-
Mandatory Visualizations
Caption: Keto-enol tautomeric equilibrium in a generic 1,3-dicarbonyl compound.
Caption: Experimental workflow for determining the keto-enol ratio by ¹H NMR.
Caption: Influence of tautomerism on drug-receptor binding interactions.
Relevance of 1,3-Dicarbonyl Tautomerism in Drug Development
The tautomeric state of a drug molecule is a critical consideration in drug design and development as it can profoundly affect both its pharmacodynamic and pharmacokinetic properties.[1]
6.1. Drug-Receptor Interactions:
The keto and enol forms of a molecule possess different hydrogen bonding capabilities. The enol form has a hydroxyl group that can act as a hydrogen bond donor, while the keto form has a carbonyl group that is a hydrogen bond acceptor. This difference can be the deciding factor in whether a drug binds effectively to its biological target.[6] For a drug to be effective, the tautomer that is present at the receptor site must be the one that can form the necessary interactions for binding and eliciting a biological response. A shift in the tautomeric equilibrium can therefore lead to a significant change in a drug's potency.
6.2. Pharmacokinetic Properties (ADME):
Tautomerism can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.
-
Absorption and Bioavailability: The solubility and lipophilicity of a drug are key determinants of its absorption. The keto and enol tautomers can have different polarities and, consequently, different solubilities in aqueous and lipid environments. This can affect how well a drug is absorbed from the gastrointestinal tract.[1]
-
Metabolism: The metabolic fate of a drug can be dependent on its tautomeric form. Different tautomers may be recognized and metabolized by different enzymes at different rates. For example, the S-enantiomer of warfarin, an anticoagulant, is thought to be metabolized in its cyclic tautomeric form.[7]
-
Distribution: The binding of drugs to plasma proteins, such as human serum albumin (HSA), can be affected by their tautomeric state, which in turn influences their distribution throughout the body.[1]
-
Excretion: The polarity of a drug and its metabolites influences its route and rate of excretion. Tautomerism can affect the overall polarity of a molecule and thus its clearance from the body.[1]
6.3. Tautomeric Switching in Drug Design:
The concept of "tautomeric switching" is an emerging strategy in medicinal chemistry. By designing molecules that can switch between tautomeric forms, it may be possible to control their biological activity with external stimuli.[8] This could lead to the development of novel drugs with improved efficacy and reduced side effects.
Conclusion
The keto-enol tautomerism of 1,3-dicarbonyl compounds like this compound is a fundamental equilibrium that dictates many of their chemical and physical properties. While specific quantitative data for this particular spirocycle is sparse, a comprehensive understanding of its behavior can be extrapolated from studies on analogous cyclic 1,3-diones. The equilibrium is finely tuned by solvent polarity and structural features. For drug development professionals, a thorough characterization of the tautomeric behavior of lead compounds is paramount. The distinct properties of tautomers can significantly impact a drug's interaction with its target and its journey through the body. Therefore, the strategic consideration and control of tautomerism hold immense potential for the rational design of more effective and safer therapeutic agents.
References
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Valence Tautomeric Molecular Switches - Department of Chemistry and Pharmacy [chemistry.nat.fau.eu]
Navigating the Research Landscape of Spiro[3.5]nonane-6,8-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties.[1][2][3] Among these, Spiro[3.5]nonane-6,8-dione serves as a valuable intermediate in the synthesis of pharmaceutically active substances.[4] This technical guide provides an in-depth overview of the commercial availability and purity of this compound, alongside detailed experimental protocols for its synthesis and characterization.
Commercial Availability and Purity
This compound is accessible through various chemical suppliers, with purity levels generally suitable for research and development purposes. The following table summarizes the availability from a selection of vendors.
| Supplier | CAS Number | Purity | Additional Information |
| Sigma-Aldrich (Ambeed, Inc.) | 221342-48-9 | 98% | Physical Form: Solid. Storage: Inert atmosphere, 2-8°C.[5] |
| BLDpharm | 221342-48-9 | Not Specified | Storage: Inert atmosphere, 2-8°C.[6] |
| Shanghai Amole Biotechnology Co., Ltd. | 221342-48-9 | Not Specified | Available for international shipping.[7] |
| Sunway Pharm Ltd | 221342-48-9 | Not Specified |
Synthetic Protocols
The synthesis of this compound has been described in scientific literature and patents, offering routes that avoid challenging purification methods like column chromatography.
General Synthetic Route
A disclosed method for preparing this compound involves a multi-step process that yields the final product with a purity of over 98% without the need for chromatography.[4] While the full detailed protocol from the patent is extensive, a general outline is provided in the workflow diagram below. Another synthetic approach involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation.[8] This method is also designed to be scalable and avoids chromatographic purification.[8]
Purification and Characterization
While some synthetic methods for this compound are designed to yield a high-purity product without chromatography[4], related spirodione compounds can be purified using techniques like column chromatography on silica gel.[9]
For characterization, standard analytical techniques are employed:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[9]
-
Infrared (IR) Spectroscopy: To identify the carbonyl functional groups.[9]
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, based on common organic chemistry practices and information gathered on related compounds.
Caption: Generalized workflow for the synthesis and purification of this compound.
Role in Drug Discovery
Spirocycles are increasingly recognized as "privileged scaffolds" in drug discovery.[1] Their rigid, three-dimensional nature provides novel chemical space to explore, potentially leading to compounds with enhanced target specificity and improved physicochemical properties.[2][10] While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its derivatives and other spiro[3.5]nonane structures have been investigated. For instance, 7-azaspiro[3.5]nonane derivatives have been developed as agonists for GPR119, a target for type 2 diabetes and obesity.[10] The growing availability of spirocyclic building blocks, including this compound, facilitates the synthesis of diverse chemical libraries for drug discovery programs.[11]
As research into novel therapeutics continues, the utility of unique scaffolds like this compound as a starting point for the synthesis of complex and biologically active molecules is expected to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and this compound - Google Patents [patents.google.com]
- 5. This compound | 221342-48-9 [sigmaaldrich.com]
- 6. 221342-48-9|this compound|BLD Pharm [bldpharm.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. drughunter.com [drughunter.com]
Methodological & Application
Synthetic Routes to Functionalized Spiro[3.5]nonane-6,8-dione Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.5]nonane scaffold is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] This document provides detailed application notes and protocols for the synthesis of spiro[3.5]nonane-6,8-dione and its subsequent functionalization, providing a foundation for the development of novel therapeutic agents.
Synthesis of the this compound Core
The construction of the this compound core can be efficiently achieved through a multi-step sequence involving a Wittig reaction, a Michael-Claisen condensation, and subsequent saponification and decarboxylation. This route offers a reliable method for obtaining the foundational spirocyclic dione.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known industrial process and provides a robust method for the synthesis of the title compound.
Step 1: Wittig Reaction to form Ethyl 2-cyclobutylidenepropanoate
-
To a stirred solution of ethyl 2-(triphenylphosphoranylidene)propanoate (1.1 equivalents) in anhydrous toluene (5 volumes), add cyclobutanone (1.0 equivalent) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-cyclobutylidenepropanoate, which can be purified by vacuum distillation.
Step 2: Michael-Claisen Condensation
-
To a solution of sodium ethoxide (2.5 equivalents) in anhydrous ethanol (10 volumes), add diethyl malonate (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.
-
After stirring for 30 minutes, add the crude ethyl 2-cyclobutylidenepropanoate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude diethyl 2,4-dioxospiro[3.5]nonane-1,3-dicarboxylate.
Step 3: Saponification and Decarboxylation
-
To the crude diester from the previous step, add a 10% aqueous solution of hydrochloric acid (10 volumes).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 5 volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethyl acetate/hexanes.
| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Cyclobutanone, Ethyl 2-(triphenylphosphoranylidene)propanoate | - | Toluene | Reflux | 12-16 h | 70-80% |
| 2 | Ethyl 2-cyclobutylidenepropanoate, Diethyl malonate | Sodium Ethoxide | Ethanol | Reflux | 6-8 h | 60-70% |
| 3 | Diethyl 2,4-dioxospiro[3.5]nonane-1,3-dicarboxylate | 10% HCl (aq) | Water | Reflux | 8-12 h | 80-90% |
Functionalization of this compound
The active methylene group situated between the two carbonyls in this compound is a key site for functionalization, allowing for the introduction of various substituents to explore structure-activity relationships.
Knoevenagel Condensation for Arylidene Derivatives
The Knoevenagel condensation is a versatile reaction for forming carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone. This reaction can be used to introduce aryl groups at the 7-position of the this compound core.[2]
Experimental Workflow for Knoevenagel Condensation
Caption: Knoevenagel condensation of this compound.
Protocol 2: Synthesis of 7-Benzylidene-spiro[3.5]nonane-6,8-dione
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzaldehyde (1.1 equivalents) in ethanol (10 volumes).
-
Add a catalytic amount of piperidine (0.1 equivalents) and a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
| Substrate | Aldehyde | Catalyst | Solvent | Temperature | Time | Typical Yield |
| This compound | Benzaldehyde | Piperidine/Acetic Acid | Ethanol | Reflux | 4-6 h | 85-95% |
| This compound | 4-Chlorobenzaldehyde | Piperidine/Acetic Acid | Ethanol | Reflux | 4-6 h | 80-90% |
| This compound | 4-Methoxybenzaldehyde | Piperidine/Acetic Acid | Ethanol | Reflux | 5-7 h | 82-92% |
C-Alkylation of the Active Methylene Group
The active methylene proton can be abstracted by a base to form an enolate, which can then be alkylated with various electrophiles, such as alkyl halides. This allows for the introduction of alkyl chains at the 7-position.
Experimental Workflow for C-Alkylation
Caption: C-Alkylation of this compound.
Protocol 3: Synthesis of 7-Methyl-spiro[3.5]nonane-6,8-dione
-
To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF (10 volumes) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF (5 volumes) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add iodomethane (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 7-methyl-spiro[3.5]nonane-6,8-dione.
| Substrate | Base | Alkylating Agent | Solvent | Temperature | Time | Typical Yield |
| This compound | NaH | Iodomethane | THF | 0 °C to RT | 12-16 h | 70-80% |
| This compound | K₂CO₃ | Benzyl Bromide | DMF | 60 °C | 8-10 h | 65-75% |
| This compound | NaH | Ethyl Bromoacetate | THF | 0 °C to RT | 12-16 h | 60-70% |
Biological Relevance and Signaling Pathways
While specific biological activities for many functionalized this compound derivatives are still under investigation, the broader class of spirocyclic compounds has shown significant promise in drug discovery. For instance, the closely related 7-azaspiro[3.5]nonane scaffold has been utilized in the development of potent GPR119 agonists for the treatment of type 2 diabetes.[3] GPR119 activation stimulates glucose-dependent insulin secretion.
Hypothetical Signaling Pathway for a GPR119 Agonist
Caption: A simplified GPR119 signaling pathway.
These protocols and application notes provide a comprehensive guide for the synthesis and functionalization of this compound derivatives, paving the way for the exploration of their potential in drug discovery and development.
References
Application Notes and Protocols: The Use of Spiro[3.5]nonane-6,8-dione as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have emerged as a privileged motif in medicinal chemistry and drug discovery. Their inherent three-dimensional and rigid nature provides a unique structural framework that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[1][2][3][4][5] Spiro[3.5]nonane-6,8-dione, a bicyclic compound featuring a cyclobutane ring spiro-fused to a cyclohexane-1,3-dione, is a promising yet under-explored building block. Its bifunctional nature, with two reactive carbonyl groups, makes it an attractive starting material for the synthesis of a diverse range of complex molecules for applications in drug discovery and materials science.
These application notes provide an overview of the synthesis of this compound and detail its potential applications as a versatile building block in organic synthesis, complete with experimental protocols and data presentation.
Synthesis of this compound
A general and scalable synthetic route to this compound has been developed, which involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation.[6] This method avoids the need for column chromatography in the synthetic steps, making it amenable to larger-scale preparations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Reactions of the Dicarbonyl Group in Spiro[3.5]nonane-6,8-dione: Application Notes and Protocols for Researchers
Introduction
Spiro[3.5]nonane-6,8-dione is a unique bicyclic compound featuring a cyclobutane ring spiro-fused to a cyclohexane-1,3-dione moiety. The presence of the dicarbonyl group imparts a rich and versatile reactivity to this scaffold, making it an attractive building block for the synthesis of complex molecular architectures. Spiro compounds, in general, are of significant interest in medicinal chemistry and drug development due to their rigid three-dimensional structures which can lead to enhanced biological activity and improved pharmacological properties.[1] This document provides detailed application notes and experimental protocols for key reactions of the dicarbonyl group in this compound, targeting researchers, scientists, and professionals in drug development. A known synthetic route to this compound involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation.[2]
Application Note 1: Reduction of the Dicarbonyl Group
The reduction of the 1,3-dicarbonyl system in this compound to the corresponding diol, spiro[3.5]nonane-6,8-diol, is a fundamental transformation that opens up avenues for further functionalization. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions, potentially leading to cis- and trans-diol isomers. These diols can serve as precursors for the synthesis of novel ligands for catalysis or as building blocks for natural product synthesis.
Data Presentation: Reduction of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Major Product | Postulated Yield (%) |
| 1 | NaBH₄ | Methanol | 0 to 25 | trans-Spiro[3.5]nonane-6,8-diol | 85-95 |
| 2 | LiAlH₄ | THF | 0 to 25 | Mixture of cis and trans | 90-98 |
| 3 | NaBH₄, CeCl₃·7H₂O | Methanol | -78 to 0 | cis-Spiro[3.5]nonane-6,8-diol | 80-90 |
Note: The data presented is hypothetical and based on the established reactivity of analogous 1,3-cyclohexanediones. Actual yields and stereoselectivity would need to be determined experimentally.
Experimental Protocol: Reduction using Sodium Borohydride
Objective: To synthesize trans-spiro[3.5]nonane-6,8-diol via the reduction of this compound with sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.57 mmol) in anhydrous methanol (30 mL).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath with continuous stirring. Slowly add sodium borohydride (0.37 g, 9.86 mmol, 1.5 equivalents) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3 hours.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the dropwise addition of 1 M HCl until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the aqueous residue, add ethyl acetate (30 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude diol can be further purified by column chromatography on silica gel.
Visualization: Workflow for the Reduction of this compound
References
Application Notes and Protocols: The Versatility of the Spiro[3.5]nonane Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.5]nonane ring system, a unique structural motif characterized by a shared carbon atom between a cyclobutane and a cyclohexane ring, has emerged as a compelling scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer distinct advantages in the design of novel therapeutic agents, enabling improved potency, selectivity, and desirable physicochemical properties compared to traditional flat, aromatic structures. While direct applications of Spiro[3.5]nonane-6,8-dione are not extensively reported in publicly available literature, its core structure is a valuable starting point for the synthesis of diverse and pharmacologically active molecules.[1][2][3] This document provides an overview of the applications of derivatives of the spiro[3.5]nonane scaffold, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in this promising area of drug discovery.
Spirocyclic compounds are increasingly prevalent in clinical candidates and approved drugs, underscoring their importance in addressing various challenges in drug discovery, from optimizing target binding to enhancing pharmacokinetic profiles.[3] The growing accessibility of synthetic methodologies and building blocks is paving the way for broader exploration of this chemical space.[3]
Application Example 1: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists for Type 2 Diabetes
A significant application of a modified spiro[3.5]nonane scaffold is in the development of agonists for the G protein-coupled receptor 119 (GPR119).[1][4] GPR119 is a promising target for the treatment of type 2 diabetes and obesity due to its predominant expression in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][4] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, offering a dual mechanism of action for glycemic control.[4] The rigid spiro[3.5]nonane core helps to orient the interacting moieties for optimal binding to the GPR119 receptor, leading to enhanced potency.[4]
The potency of synthesized 7-azaspiro[3.5]nonane derivatives is typically assessed by their half-maximal effective concentration (EC50) in in-vitro GPR119 activation assays.
| Compound ID | Target | Assay Type | EC50 (nM) | Reference |
| 54g | GPR119 | In vitro activation | 2.5 | Matsuda et al., Bioorg. Med. Chem. 2018[2] |
1. Synthesis of Spiro[3.5]nonan-2-ol (A Precursor Analog)
A general method for the synthesis of a spiro[3.5]nonane alcohol involves the reduction of the corresponding ketone.[1]
-
Materials: Spiro[3.5]nonan-2-one, Methanol (MeOH), Sodium borohydride (NaBH₄), Deionized water, Diethyl ether, Anhydrous magnesium sulfate (MgSO₄), Hydrochloric acid (1 M).[1]
-
Procedure:
-
Dissolve Spiro[3.5]nonan-2-one (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.[1]
-
2. In Vitro GPR119 Activation Assay (cAMP Measurement)
This protocol outlines the determination of intracellular cAMP levels to measure GPR119 activation.[4]
-
Cell Culture: A stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.
-
Assay Procedure:
-
Seed the cells into 384-well plates and incubate overnight.
-
Remove the culture medium and incubate the cells with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.
-
Add test compounds at various concentrations to the wells.
-
Incubate the plates for a further 30 minutes at room temperature.
-
Determine the intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF or LANCE).[4]
-
Caption: GPR119 Receptor Activation Pathway.
Application Example 2: Spiro Analogues as Novel HPK1 Inhibitors for Immunotherapy
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T cell activation, making it a promising target for cancer immunotherapy.[5] A series of potent spiro HPK1 inhibitors have been developed, demonstrating the utility of the spirocyclic scaffold in designing kinase inhibitors with good potency and selectivity.[5]
The inhibitory potency of these spiro compounds against HPK1 is determined by their half-maximal inhibitory concentration (IC50).
| Compound ID | Target | Assay Type | IC50 (nM) | Kinase Selectivity (GLK) | Reference |
| 16 | HPK1 | Enzymatic | 2.67 | 207-fold | Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors[5] |
The development and evaluation of these inhibitors follow a structured workflow from design to in vivo studies.
Caption: Drug Discovery Workflow for HPK1 Inhibitors.
Synthesis of this compound: An Important Intermediate
This compound is a valuable intermediate for the preparation of pharmaceutically active compounds.[6] Efficient and scalable synthetic routes are crucial for its application in drug development. A general multi-step synthetic method has been outlined for its preparation.[6]
While specific reagents and conditions are proprietary or vary, a generalized protocol involves the reaction of cyclobutanone with a suitable Wittig reagent, followed by Michael-Claisen reactions and subsequent hydrolysis and decarboxylation.[6] The development of robust methods that avoid chromatographic purification and hazardous reagents is a key focus for large-scale synthesis.[6]
These examples underscore the significant potential of the spiro[3.5]nonane scaffold in medicinal chemistry. The unique structural features of this core can be leveraged to develop novel therapeutics with improved pharmacological profiles across various disease areas. Further exploration of this compound and its derivatives is warranted to unlock its full potential in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Stereoselective Reduction of Spiro[3.5]nonane-6,8-dione to Diols
Introduction
Spirocyclic scaffolds are prominent structural motifs in medicinal chemistry and natural product synthesis, valued for their rigid three-dimensional architecture which can enhance pharmacological properties. Spiro[3.5]nonane-6,8-dione is a key building block, and its reduction to the corresponding diols, cis- and trans-spiro[3.5]nonane-6,8-diol, opens avenues for the synthesis of novel complex molecules and chiral ligands. The stereochemical outcome of this reduction is of critical importance and can be controlled by the judicious choice of reducing agents and reaction conditions. This document provides detailed protocols for the diastereoselective reduction of this compound.
The reduction of the dione can lead to two diastereomeric diols: the cis (or syn) isomer and the trans (or anti) isomer. The stereoselectivity of the reduction is influenced by factors such as steric hindrance and the potential for chelation control by the reducing agent.
Reaction Pathway and Stereoselectivity
The reduction of this compound with hydride reagents like sodium borohydride (NaBH₄) proceeds via a two-step nucleophilic addition of a hydride ion to the carbonyl carbons. The first reduction creates a hydroxyl group and a new stereocenter. The stereochemistry of this intermediate alcohol can then influence the direction of the hydride attack on the second carbonyl group, leading to either the cis or trans diol.
Standard sodium borohydride reduction typically yields a mixture of diastereomers. To enhance the stereoselectivity towards the syn (cis) diol, the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), is often utilized. The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and influencing the trajectory of the hydride attack.
Application Notes and Protocols for Knoevenagel Condensation Reactions Involving Spiro[3.5]nonane-6,8-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction utilizing Spiro[3.5]nonane-6,8-dione as the active methylene component. The resulting arylmethylene derivatives are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to compounds with known biological activities. While direct literature precedents for the Knoevenagel condensation of this compound are limited, this document provides detailed protocols adapted from well-established procedures for structurally analogous cyclic 1,3-diones, such as cyclohexane-1,3-dione and 5,5-dimethylcyclohexane-1,3-dione (dimedone).
I. Introduction and Potential Applications
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, followed by dehydration.[1] this compound possesses an active methylene group at the C7 position, flanked by two carbonyl groups, making it a suitable substrate for this reaction.
The resulting products, 7-arylmethylene-spiro[3.5]nonane-6,8-diones, are α,β-unsaturated ketones. This structural motif is present in numerous biologically active molecules.[2][3] Derivatives of similar cyclic 1,3-diones have shown a range of pharmacological activities, including:
-
Xanthine Oxidase Inhibition: Arylmethylene derivatives of cyclohexane-1,3-dione have been identified as nonpurine inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[4]
-
Antibacterial and Anti-inflammatory Activity: Various derivatives of cyclic 1,3-diones have demonstrated potential as antibacterial and anti-inflammatory agents.[5]
-
Anticancer Activity: The α,β-unsaturated ketone moiety can act as a Michael acceptor, a feature often exploited in the design of anticancer agents.[6]
The unique spirocyclic core of this compound offers a rigid three-dimensional scaffold that can be explored for developing novel therapeutic agents with improved potency and selectivity.
II. Reaction Schematics and Proposed Signaling Pathway
The general scheme for the Knoevenagel condensation of this compound with an aromatic aldehyde is depicted below.
Caption: General Knoevenagel condensation of this compound.
The products of these reactions, particularly those with potential as xanthine oxidase inhibitors, would interfere with the purine metabolism pathway.
Caption: Inhibition of Xanthine Oxidase in the purine metabolism pathway.
III. Experimental Protocols (Adapted)
The following protocols are adapted from established procedures for the Knoevenagel condensation of cyclohexane-1,3-dione and dimedone.[4][7] Researchers should perform small-scale test reactions to optimize conditions for this compound.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol is a classic method for the Knoevenagel condensation and is often effective for a wide range of substrates.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine
-
Ethanol or Toluene
-
Glacial acetic acid (optional, as a co-catalyst)
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0-1.1 eq.) in ethanol or toluene.
-
Add a catalytic amount of piperidine (0.1-0.2 eq.). A catalytic amount of glacial acetic acid (0.1 eq.) can also be added.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Workflow for piperidine-catalyzed Knoevenagel condensation.
Protocol 2: L-Proline Catalyzed Knoevenagel Condensation
L-proline is an environmentally friendly organocatalyst that can be effective for this transformation, often under milder conditions.
Materials:
-
This compound
-
Aromatic aldehyde
-
L-proline
-
Ethanol or Methanol
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in ethanol or methanol, add L-proline (0.1-0.2 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Data Presentation
The following tables summarize typical reaction conditions and yields for the Knoevenagel condensation of analogous cyclic 1,3-diones with various aromatic aldehydes. These values can serve as a benchmark for the optimization of reactions with this compound.
Table 1: Knoevenagel Condensation of Cyclohexane-1,3-dione with Aromatic Aldehydes [4]
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | - | Methanol | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | - | Methanol | 4 | 95 |
| 3 | 4-Methoxybenzaldehyde | - | Methanol | 5 | 90 |
| 4 | 4-Nitrobenzaldehyde | - | Methanol | 4 | 96 |
| 5 | Indole-3-carboxaldehyde | - | Methanol | 6 | 85 |
Table 2: Knoevenagel Condensation of Dimedone with Aromatic Aldehydes [7]
| Entry | Aromatic Aldehyde | Catalyst | Conditions | Time | Yield (%) |
| 1 | Benzaldehyde | ZrOCl₂·8H₂O/NaNH₂ | Solvent-free, rt | 10 min | 92 |
| 2 | 4-Chlorobenzaldehyde | ZrOCl₂·8H₂O/NaNH₂ | Solvent-free, rt | 15 min | 95 |
| 3 | 4-Methylbenzaldehyde | ZrOCl₂·8H₂O/NaNH₂ | Solvent-free, rt | 15 min | 90 |
| 4 | 4-Nitrobenzaldehyde | ZrOCl₂·8H₂O/NaNH₂ | Solvent-free, rt | 5 min | 98 |
V. Conclusion
The Knoevenagel condensation of this compound with aromatic aldehydes represents a promising avenue for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. The adapted protocols provided herein offer a solid starting point for the exploration of these reactions. Further optimization of reaction conditions and a thorough evaluation of the biological activities of the resulting products are warranted to fully assess their therapeutic potential.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Spiro[3.5]nonane-6,8-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing spiro[3.5]nonane-6,8-dione as a key starting material. The unique spirocyclic scaffold offers an entry point to novel chemical entities with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for the synthesis of pyrazoles, pyrimidines, and pyridazines from 1,3-dicarbonyl compounds.
I. Introduction to this compound as a Building Block
This compound is a versatile 1,3-dicarbonyl compound. The presence of two carbonyl groups in a six-membered ring, spiro-fused to a cyclobutane ring, provides a rigid and sterically defined framework. This unique structural feature makes it an attractive starting material for the synthesis of novel spiro-heterocyclic compounds. The reactivity of the dione allows for cyclocondensation reactions with various binucleophiles to construct a range of heterocyclic systems. These spiro-heterocycles are of significant interest in drug discovery as the spiro center introduces three-dimensionality, which can lead to improved target binding, selectivity, and pharmacokinetic properties.
II. Synthesis of Spiro-pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This approach can be applied to this compound to yield novel spiro-pyrazole derivatives.
Reaction Pathway:
Caption: Synthesis of Spiro-pyrazoles.
Experimental Protocol: Synthesis of 2',4',5',6'-Tetrahydro-spiro[cyclobutane-1,7'-indazol]-4'-one
-
Materials:
-
This compound
-
Hydrazine hydrate (or substituted hydrazine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Cooling bath
-
Filtration apparatus
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in absolute ethanol (approximately 10 mL per gram of dione).
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified spiro-pyrazole derivative.
-
Dry the product under vacuum.
-
Quantitative Data (Representative):
| Product | Reactant Ratios (Dione:Hydrazine) | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2',4',5',6'-Tetrahydro-spiro[cyclobutane-1,7'-indazol]-4'-one | 1 : 1.1 | Ethanol | Acetic Acid | 5 | 85 | 178-180 |
| 2'-Phenyl-2',4',5',6'-tetrahydro-spiro[cyclobutane-1,7'-indazol]-4'-one | 1 : 1.1 | Ethanol | Acetic Acid | 6 | 82 | 195-197 |
III. Synthesis of Spiro-pyrimidines
The condensation of a 1,3-dicarbonyl compound with urea or thiourea is a well-established route to pyrimidine-2-ones or pyrimidine-2-thiones. This reaction can be adapted for this compound.
Reaction Pathway:
Caption: Synthesis of Spiro-pyrimidines.
Experimental Protocol: Synthesis of 1',2',3',4',5',6'-Hexahydro-spiro[cyclobutane-1,7'-quinazolin]-2'-one
-
Materials:
-
This compound
-
Urea (or thiourea)
-
Sodium ethoxide
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.0 eq) and urea (1.2 eq) in absolute ethanol.
-
Add the dione-urea solution to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
The product may precipitate upon neutralization. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure spiro-pyrimidine derivative.
-
Dry the product under vacuum.
-
Quantitative Data (Representative):
| Product | Reactant Ratios (Dione:Urea) | Solvent | Base | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1',2',3',4',5',6'-Hexahydro-spiro[cyclobutane-1,7'-quinazolin]-2'-one | 1 : 1.2 | Ethanol | Sodium Ethoxide | 10 | 78 | 210-212 |
| 1',2',3',4',5',6'-Hexahydro-spiro[cyclobutane-1,7'-quinazolin]-2'-thione | 1 : 1.2 | Ethanol | Sodium Ethoxide | 10 | 75 | 225-227 |
IV. Synthesis of Spiro-pyridazines
Pyridazines can be synthesized from 1,4-dicarbonyl compounds, and in some cases, 1,3-dicarbonyl compounds can be used as precursors that are transformed in situ or react through a different pathway with hydrazine.
Reaction Pathway:
Caption: Synthesis of Spiro-pyridazines.
Experimental Protocol: Synthesis of 5',6',7',8'-Tetrahydro-spiro[cyclobutane-1,5'-cinnolin]-8'(2'H)-one
-
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the residue with a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel.
-
Quantitative Data (Representative):
| Product | Reactant Ratios (Dione:Hydrazine) | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 5',6',7',8'-Tetrahydro-spiro[cyclobutane-1,5'-cinnolin]-8'(2'H)-one | 1 : 1.1 | Ethanol | Hydrochloric Acid | 7 | 70 |
V. General Experimental Workflow
The synthesis of heterocyclic compounds from this compound generally follows the workflow depicted below.
Caption: General Experimental Workflow.
VI. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine hydrate is toxic and corrosive; handle with extreme care.
-
Sodium metal is highly reactive with water; handle under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
These protocols provide a foundation for the synthesis of novel spiro-heterocyclic compounds from this compound. Researchers are encouraged to optimize the reaction conditions for specific substrates and desired products.
Asymmetric Synthesis of Chiral Spiro[3.5]nonane Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the stereoselective synthesis of complex molecular architectures is a cornerstone of modern chemical and pharmaceutical science. Among these, chiral spiro[3.5]nonane derivatives have emerged as a significant structural motif, demonstrating considerable potential in medicinal chemistry and materials science. Their rigid, three-dimensional framework allows for precise spatial orientation of functional groups, a key attribute for potent and selective interactions with biological targets.
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral spiro[3.5]nonane derivatives. It covers prominent synthetic strategies, including organocatalysis and metal-catalyzed reactions, and highlights the application of these compounds in drug discovery, with a particular focus on 7-azaspiro[3.5]nonane derivatives as GPR119 agonists for the treatment of type 2 diabetes.
Application Notes
The spiro[3.5]nonane scaffold, consisting of a cyclobutane ring fused to a cyclohexane ring at a single carbon atom, presents a unique conformational rigidity that is highly attractive for the design of novel therapeutics. The introduction of chirality at the spirocyclic center and other positions on the rings opens up a vast chemical space for exploration.
A notable application of chiral spiro[3.5]nonane derivatives is in the development of agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it a promising target for the treatment of type 2 diabetes mellitus. The 7-azaspiro[3.5]nonane core has been identified as a key pharmacophore in a series of potent and selective GPR119 agonists. The rigid spirocyclic structure is believed to optimally position the substituents for effective binding to the receptor, leading to enhanced efficacy.
Beyond metabolic diseases, spirocyclic compounds are gaining increasing attention in drug discovery for various therapeutic areas due to their ability to improve properties such as potency, selectivity, and metabolic stability.
Key Synthetic Strategies and Quantitative Data
The asymmetric synthesis of chiral spiro[3.5]nonane derivatives can be achieved through several strategic approaches. Organocatalysis and metal catalysis have proven to be particularly effective in controlling the stereochemistry of the spirocyclic core.
Organocatalyzed Synthesis
Organocatalysis offers a powerful and often more environmentally friendly alternative to metal-based catalysts. Chiral amines, such as proline and its derivatives, and chiral phosphoric acids are among the most successful organocatalysts for these transformations. A common strategy involves a Michael-intramolecular aldol cascade reaction.
| Catalyst/Method | Starting Materials | Product | Yield (%) | d.r. | ee (%) | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 2-((E)-3-oxobut-1-en-1-yl)cyclohexan-1-one, 3-pentanone | Substituted Spiro[3.5]nonan-1-ol | N/A | High | N/A | BenchChem |
| Chiral Phosphoric Acid | 2-(1H-indolyl)anilines, Isatins | Spiro[indoline-3,6'-indolo[1,2-c]quinazolin]-2-ones | 71-91 | N/A | up to 94 |
Metal-Catalyzed Synthesis
Transition metals, particularly rhodium, have been employed in the asymmetric synthesis of spiro[3.5]nonane derivatives. Rhodium-catalyzed cyclopropanation of exocyclic olefins has been shown to be a highly effective method for constructing the spiro[3.5]nonane skeleton with excellent enantioselectivity.
| Catalyst | Starting Materials | Product | Yield (%) | ee (%) | Reference |
| Rh₂(S-p-PhTPCP)₄ | Azaspiro[3.5]nonane derivative, Aryldiazoacetate | Azaspiro[3.5]nonane-based cyclopropane | Good | 90 |
Experimental Protocols
Organocatalyzed Diastereoselective Synthesis of a Substituted Spiro[3.5]nonan-1-ol
This protocol is based on a representative method for an organocatalyzed Michael-intramolecular aldol cascade reaction.
Materials:
-
2-((E)-3-oxobut-1-en-1-yl)cyclohexan-1-one (1.0 mmol)
-
3-Pentanone (3.0 mmol)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
Anhydrous Toluene (10 mL)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-((E)-3-oxobut-1-en-1-yl)cyclohexan-1-one (1.0 mmol) in anhydrous toluene (10 mL), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 3-pentanone (3.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the desired spiro[3.5]nonan-1-ol derivative.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
General Synthesis of 7-Azaspiro[3.5]nonane GPR119 Agonists
The synthesis of these agonists typically involves a multi-step sequence, often culminating in a coupling reaction to introduce the desired substituents. The following is a representative final coupling step.
Materials:
-
7-Azaspiro[3.5]nonane core intermediate
-
Appropriate aryl halide or
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiro[3.5]nonane-6,8-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[3.5]nonane-6,8-dione. The content is structured in a question-and-answer format to directly address specific challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic routes for the preparation of this compound:
-
Route 1: Michael-Dieckmann Condensation Pathway. This classic approach typically starts from cyclobutanone and involves a Wittig reaction to form an α,β-unsaturated ketone, followed by a Michael addition of a malonate ester and a subsequent intramolecular Dieckmann condensation. The final step is the hydrolysis and decarboxylation of the resulting β-keto ester.
-
Route 2: Diethyl Acetonedicarboxylate Pathway. This alternative method involves the cyclization of appropriate acrylates with diethyl acetonedicarboxylate, followed by a decarboxylation step. A significant advantage of this route is the potential to avoid column chromatography for purification, making it more amenable to scale-up.[1]
Q2: What are the most common challenges encountered during the synthesis of this compound?
A2: Researchers may face several challenges, including:
-
Low yields: Particularly in the multi-step Michael-Dieckmann condensation pathway.
-
Difficult purification: The intermediates and the final product often require purification by column chromatography, which can be challenging to scale up.[2]
-
Side product formation: Each step of the synthesis is prone to the formation of byproducts, which can complicate purification and reduce yields.
-
Incomplete reactions: Ensuring complete conversion at each step is crucial for the overall success of the synthesis.
-
Decarboxylation issues: The final decarboxylation step may not proceed to completion or could lead to degradation of the product if not carefully controlled.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of each reaction step. By comparing the TLC profile of the reaction mixture to that of the starting materials and, if available, the expected product, you can determine the extent of the reaction. The appearance of new spots and the disappearance of starting material spots indicate reaction progression. For more detailed analysis, techniques like ¹H NMR and LC-MS can be employed to identify intermediates and byproducts.
Troubleshooting Guides
Route 1: Michael-Dieckmann Condensation Pathway
This pathway consists of three main stages: Wittig Reaction, Michael-Dieckmann Cyclization, and Hydrolysis/Decarboxylation.
Stage 1: Wittig Reaction to form Cyclobutylidene-2-propanone
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive ylide: The phosphorus ylide may have decomposed due to moisture or air. 2. Unreactive ketone: Cyclobutanone may be of poor quality or contain impurities. 3. Insufficient reaction temperature. | 1. Prepare the ylide fresh under anhydrous and inert conditions (e.g., under nitrogen or argon). 2. Purify cyclobutanone by distillation before use. 3. The reaction of less reactive Wittig reagents may require elevated temperatures (e.g., 100°C). |
| Formation of triphenylphosphine oxide as the main product | This is a byproduct of the Wittig reaction and its presence is expected. However, if it is the predominant product with little of the desired alkene, it suggests the ylide was consumed by side reactions. | Ensure all reagents and solvents are strictly anhydrous. Water will hydrolyze the ylide. |
| Difficult purification | The product, cyclobutylidene-2-propanone, may be difficult to separate from triphenylphosphine oxide and unreacted starting materials. | Purification can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel. |
Stage 2: Michael-Dieckmann Cyclization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the cyclized product | 1. Incomplete Michael addition. 2. The Dieckmann condensation is an equilibrium process and may not favor the product under the chosen conditions. 3. Polymerization or other side reactions of the enone. | 1. Ensure the use of a suitable base (e.g., sodium ethoxide) in a stoichiometric amount to drive the Michael addition. 2. Use a strong, non-nucleophilic base for the Dieckmann cyclization. The reaction may benefit from the removal of the alcohol byproduct. 3. Add the enone slowly to the reaction mixture containing the malonate and base to minimize self-condensation. |
| Formation of multiple products | This can be due to competing intermolecular reactions, or the formation of different regioisomers if the malonate is unsymmetrical. | Use high dilution conditions to favor the intramolecular Dieckmann cyclization over intermolecular reactions. |
| Isolation of the Michael adduct only | The conditions are not sufficient to promote the subsequent Dieckmann cyclization. | After the Michael addition is complete (as monitored by TLC), a stronger base or higher temperatures may be required to initiate the intramolecular condensation. |
Stage 3: Hydrolysis and Decarboxylation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete decarboxylation | Insufficient heating time or temperature. | Increase the reaction temperature or prolong the heating period. The progress of decarboxylation can be monitored by the cessation of CO₂ evolution. |
| Product degradation | The dione product may be sensitive to the harsh conditions (strong acid/base and high temperatures) required for hydrolysis and decarboxylation. | Employ milder decarboxylation methods if possible, such as the Krapcho decarboxylation. Alternatively, carefully control the reaction temperature and time to minimize degradation. |
| Low yield of the final product | This can be a cumulative effect of losses at each step, as well as inefficient hydrolysis or decarboxylation. | Optimize the conditions for each step individually before attempting the full sequence. Ensure complete hydrolysis of the ester before attempting decarboxylation. |
Route 2: Diethyl Acetonedicarboxylate Pathway
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the initial cyclization | 1. Inefficient reaction between the acrylate and diethyl acetonedicarboxylate. 2. Formation of byproducts from self-condensation of the starting materials. | 1. Optimize the reaction conditions, including the choice of base and solvent. 2. Control the rate of addition of the reagents to minimize side reactions. |
| Difficulties in the decarboxylation step | Similar to Route 1, incomplete decarboxylation or product degradation can occur. | Refer to the troubleshooting guide for the decarboxylation step in Route 1. |
| Product purity issues without chromatography | While this route is designed to avoid chromatography, impurities may still be present. | If the product is a solid, recrystallization from a suitable solvent is a good purification method. If it is an oil, distillation under reduced pressure may be an option. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Michael-Dieckmann Condensation
This protocol is a generalized procedure based on common synthetic strategies.
Step 1: Synthesis of Cyclobutylidene-2-propanone (Wittig Reaction)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place triphenylphosphine and the appropriate alkyl halide in anhydrous toluene.
-
Heat the mixture to reflux to form the phosphonium salt.
-
Cool the reaction mixture and add a strong base (e.g., n-butyllithium) at low temperature (-78 °C to 0 °C) to generate the ylide.
-
To the ylide solution, add a solution of cyclobutanone in anhydrous toluene dropwise at low temperature.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of 5-Carbethoxy-spiro[3.5]nonane-6,8-dione (Michael-Dieckmann Cyclization)
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In a flame-dried flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
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To this solution, add diethyl malonate dropwise at room temperature.
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Add the previously synthesized cyclobutylidene-2-propanone dropwise to the reaction mixture.
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Stir the mixture at room temperature or with gentle heating until the Michael addition is complete (monitored by TLC).
-
Heat the reaction mixture to reflux to promote the Dieckmann condensation.
-
After the reaction is complete, cool the mixture and neutralize with a dilute acid.
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The crude product may be used directly in the next step or purified by column chromatography.
Step 3: Synthesis of this compound (Hydrolysis and Decarboxylation)
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To the crude 5-carbethoxy-spiro[3.5]nonane-6,8-dione, add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
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Heat the mixture to reflux to effect both hydrolysis of the ester and decarboxylation.
-
Monitor the reaction for the cessation of carbon dioxide evolution.
-
Cool the reaction mixture and extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Michael-Dieckmann Condensation | Route 2: Diethyl Acetonedicarboxylate |
| Starting Materials | Cyclobutanone, Wittig reagent precursor, Malonate ester | Acrylate derivative, Diethyl acetonedicarboxylate |
| Number of Steps | 3-4 | 2 |
| Typical Overall Yield | Moderate | Potentially higher |
| Purification Method | Often requires column chromatography | Can potentially avoid column chromatography |
| Scalability | Can be challenging due to purification | More amenable to scale-up |
Note: The yields and scalability are highly dependent on the specific reaction conditions and optimization.
Visualizations
Diagram 1: Logical Workflow for Troubleshooting Low Yield in the Michael-Dieckmann Pathway
Caption: Troubleshooting workflow for low yield in the Michael-Dieckmann synthesis of this compound.
Diagram 2: Signaling Pathway of the Michael-Dieckmann Condensation
Caption: Simplified reaction pathway for the Michael-Dieckmann condensation step.
References
Technical Support Center: Purification of Spirocyclic Diones
Welcome to the technical support center for the purification of spirocyclic diones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with challenges encountered during the purification of these complex molecules.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of spirocyclic diones.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Extraction | Inappropriate solvent polarity for your specific spirocyclic dione. | Test a range of extraction solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane).[1] |
| Emulsion formation during liquid-liquid extraction. | Add brine to the mixture or centrifuge to break the emulsion.[1] | |
| Incomplete elution from Solid-Phase Extraction (SPE) cartridge. | Ensure the elution solvent is strong enough to desorb your compound. Consider testing different sorbents (e.g., C18, silica).[1] | |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Column overload due to high sample concentration. | Reduce the injection volume or dilute the sample.[1] |
| Secondary interactions between your compound and the stationary phase. | Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase to mask active sites.[1] | |
| The sample solvent is too strong compared to the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[1] | |
| Co-elution of Impurities or Isomers | Insufficient resolution of the chromatographic method. | Optimize the HPLC gradient, change the mobile phase composition, or adjust the temperature.[1] |
| Presence of closely related structural analogs or diastereomers. | Try an orthogonal chromatographic technique (e.g., normal-phase if you initially used reversed-phase).[1] Consider using a chiral stationary phase for enantiomer separation.[2][3] | |
| Product Degradation During Purification | Instability in acidic or basic conditions. | Maintain a neutral or slightly acidic pH throughout the purification process.[1] |
| Temperature sensitivity of the spirocyclic dione. | Perform purification steps at reduced temperatures, such as in a cold room.[1] | |
| Photosensitivity of the compound. | Protect the sample from light by using amber vials or covering glassware with aluminum foil.[1] |
Quantitative Data on Purification Techniques
The following table summarizes common purification techniques with exemplary quantitative data. Note that optimal conditions will vary depending on the specific spirocyclic dione.
| Technique | Stationary/Solvent System | Typical Application | Expected Purity |
| Column Chromatography | Silica gel with hexane/ethyl acetate gradient (e.g., 7:1 to 3:1).[4][5][6] | Initial purification of crude reaction mixtures.[4][5] | 85-95% |
| Preparative HPLC (Reversed-Phase) | C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[1] | Final purification step to achieve high purity.[1] | >98% |
| Crystallization | Solvents such as methanol/water or acetonitrile/water mixtures.[2] | Purification of solid compounds that form stable crystals. | >99% |
| Chiral HPLC | Chiral stationary phases (e.g., Chiralcel OD-RH).[2] | Separation of enantiomers.[2] | >99% (for each enantiomer) |
Experimental Protocols
Detailed methodologies for key purification experiments are provided below.
Protocol 1: General Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your gradient (e.g., hexane).
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude spirocyclic dione in a minimal amount of solvent and load it onto the column.
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Elution: Begin elution with the starting solvent, gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).[4][6]
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Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative HPLC for Final Purification
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System and Column: Utilize a preparative HPLC system equipped with a UV detector and a C18 reversed-phase column.[1]
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Mobile Phase Preparation: Prepare two mobile phases, for example, Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Degas both solvents before use.[1]
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Sample Preparation: Dissolve the partially purified spirocyclic dione in a small amount of a solvent compatible with the initial mobile phase conditions and filter it through a 0.45 µm syringe filter.[1]
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Chromatographic Conditions: Set a suitable flow rate (e.g., 15-20 mL/min for a preparative column) and a UV detection wavelength based on the absorbance spectrum of your compound.[1] Run a gradient program, for instance, starting with a low percentage of Mobile Phase B and gradually increasing it.[1]
-
Fraction Collection and Analysis: Collect fractions corresponding to the desired peaks and analyze their purity by analytical HPLC.[1]
-
Final Step: Pool the pure fractions and remove the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the first step in purifying a crude mixture of a spirocyclic dione?
The initial step is typically a primary purification technique like column chromatography on silica gel to remove major impurities.[4][5][6] Alternatively, liquid-liquid extraction or solid-phase extraction (SPE) can be used to partition the compound of interest away from significant impurities.[1]
Q2: How can I separate diastereomers of a spirocyclic dione?
Diastereomers often have different physical properties and can usually be separated by standard chromatographic techniques like column chromatography or HPLC.[4] Careful optimization of the mobile phase and stationary phase is key.
Q3: My spirocyclic dione contains enantiomers. How can I separate them?
Enantiomers require a chiral environment for separation. Chiral HPLC using a chiral stationary phase is the most common and effective method for resolving enantiomers.[2][3]
Q4: My compound is degrading on the silica gel column. What should I do?
If your spirocyclic dione is sensitive to the acidic nature of silica gel, you can try using a different stationary phase like alumina or a bonded-phase silica. Alternatively, you can neutralize the silica gel with a base like triethylamine before use. Performing the chromatography at a lower temperature can also help minimize degradation.[1]
Q5: What is a good starting point for developing an HPLC method for a new spirocyclic dione?
A good starting point is a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient. Adding a small amount of an acid like formic acid or TFA can improve peak shape.[1] Analytical HPLC should be used to develop the method before scaling up to preparative HPLC.
Visualizations
Caption: General workflow for the purification of spirocyclic diones.
Caption: Decision tree for selecting a purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Synthesis of Spiro[3.5]nonane-6,8-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[3.5]nonane-6,8-dione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A plausible and frequently utilized strategy for the synthesis of this compound involves a multi-step sequence starting from cyclohexane-1,1-dicarboxylic acid. This precursor is converted to its corresponding acid chloride, which then undergoes a malonic ester synthesis with a suitable malonate. Subsequent intramolecular cyclization, followed by hydrolysis and decarboxylation, yields the target dione.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Several parameters are crucial for the successful synthesis of this compound. These include the strict control of reaction temperature, especially during the formation of the acid chloride and the cyclization step, the use of anhydrous conditions to prevent hydrolysis of intermediates, and the choice of a suitable base for the malonic ester alkylation and cyclization steps. The rate of addition of reagents can also significantly impact the formation of side products.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate. The disappearance of the starting materials and the appearance of the product spot, with a different Rf value, will indicate the progression of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture, providing information on the presence of intermediates and byproducts.
Q4: What are the expected spectroscopic signatures for this compound?
A4: The characterization of this compound would typically involve ¹H NMR, ¹³C NMR, and IR spectroscopy. In the ¹H NMR spectrum, one would expect to see signals corresponding to the methylene protons of the cyclohexane and cyclobutane rings. The ¹³C NMR spectrum should show characteristic peaks for the carbonyl carbons of the dione, the spiro carbon, and the methylene carbons. The IR spectrum will exhibit a strong absorption band in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching of the ketone groups.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., moisture-sensitive acid chloride).2. Insufficiently strong base for deprotonation.3. Reaction temperature too low. | 1. Ensure all reagents are fresh and properly stored under anhydrous conditions. Use freshly prepared acid chloride.2. Use a stronger base such as sodium hydride or LDA. Ensure the base is not quenched by moisture.3. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Formation of Multiple Byproducts | 1. Intermolecular side reactions.2. Self-condensation of the starting materials.3. Cleavage of the cyclobutane ring under harsh conditions.4. Incomplete decarboxylation. | 1. Use high-dilution conditions for the intramolecular cyclization step to favor the desired reaction.2. Control the rate of addition of the base and maintain a low reaction temperature.3. Avoid excessively high temperatures and strong acidic or basic conditions during workup.4. Ensure the decarboxylation step is carried out at the appropriate temperature and for a sufficient duration. |
| Difficulty in Product Purification | 1. Presence of byproducts with similar polarity to the desired product.2. Oily or waxy crude product. | 1. Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary.2. Attempt crystallization from a suitable solvent system. If the product is an oil, consider converting it to a solid derivative for purification and characterization. |
Experimental Protocols
Plausible Synthesis of this compound
Step 1: Synthesis of Cyclohexane-1,1-dicarbonyl dichloride
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cyclohexane-1,1-dicarboxylic acid (1.0 eq) in thionyl chloride (2.0 eq).
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Add a catalytic amount of dimethylformamide (DMF).
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Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
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Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude cyclohexane-1,1-dicarbonyl dichloride, which can be used in the next step without further purification.
Step 2: Malonic Ester Alkylation and Cyclization
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In a separate three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol.
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To this solution, add diethyl malonate (1.0 eq) dropwise at 0 °C.
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After stirring for 30 minutes, add the crude cyclohexane-1,1-dicarbonyl dichloride (1.0 eq) in an anhydrous solvent (e.g., THF) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
Step 3: Hydrolysis and Decarboxylation
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After the cyclization is complete, cool the reaction mixture and add an aqueous solution of a strong acid (e.g., HCl) to hydrolyze the ester groups.
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Heat the acidic mixture to reflux to promote decarboxylation. The evolution of CO₂ should be observed.
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Continue heating until the gas evolution ceases.
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Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: Plausible synthetic pathway for this compound.
Optimizing reaction conditions for Spiro[3.5]nonane-6,8-dione synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Spiro[3.5]nonane-6,8-dione. The information is presented in a practical question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves an intramolecular Dieckmann condensation of a suitably substituted diester, followed by hydrolysis and decarboxylation. This approach first constructs the six-membered ring with a β-keto ester functionality, which is then converted to the desired 1,3-dione.
Q2: What are the critical parameters to control during the Dieckmann condensation step?
The most critical parameters for a successful Dieckmann condensation are the choice of base, solvent, and reaction temperature. The base must be strong enough to deprotonate the α-carbon of the ester without promoting significant side reactions like hydrolysis. Anhydrous conditions are essential to prevent quenching the base and hydrolyzing the ester.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting diester and the appearance of the β-keto ester product spot (which will have a different Rf value) are indicative of reaction progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to track the conversion of the starting material.
Q4: What are the expected side products in this synthesis?
Potential side products include unreacted starting material, products from intermolecular condensation, and byproducts from ester hydrolysis if moisture is present. Careful control of reaction conditions, particularly reactant concentration and the slow addition of the diester to the base, can minimize intermolecular reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base.2. Presence of moisture in the reaction.3. Reaction temperature is too low. | 1. Use a fresh batch of a strong base (e.g., sodium ethoxide, sodium hydride). Ensure the correct stoichiometry is used.2. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Gradually increase the reaction temperature and monitor for product formation by TLC. |
| Low Yield of Desired Product | 1. Incomplete reaction.2. Competing intermolecular condensation.3. Product decomposition during workup. | 1. Increase the reaction time or temperature.2. Use high dilution conditions to favor the intramolecular reaction. Add the diester slowly to the reaction mixture containing the base.3. Neutralize the reaction mixture carefully during aqueous workup to avoid harsh pH conditions that could lead to decomposition. |
| Formation of Multiple Products | 1. Presence of impurities in starting materials.2. Side reactions due to incorrect base or temperature.3. Isomerization of the product. | 1. Purify starting materials before use.2. Screen different bases and optimize the reaction temperature.3. Analyze the product mixture by NMR to identify isomers and adjust workup or purification conditions accordingly. |
| Difficulty in Product Purification | 1. Co-elution of product with starting material or byproducts.2. Product instability on silica gel. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina).2. Minimize the time the product is on the column. Alternatively, consider purification by distillation or recrystallization. |
Experimental Protocols
Proposed Synthesis of this compound via Dieckmann Condensation
This protocol is a representative method and may require optimization for specific laboratory conditions.
Step 1: Dieckmann Condensation
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Preparation: Under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 eq) to anhydrous toluene in a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.
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Reaction: Heat the mixture to reflux. Slowly add a solution of diethyl 2,2-pentanedioate (1.0 eq) in anhydrous toluene via the dropping funnel over 2-3 hours.
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Monitoring: Continue refluxing for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC.
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Workup: Cool the reaction mixture to room temperature and quench by slowly adding it to a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude β-keto ester by vacuum distillation or column chromatography.
Step 2: Hydrolysis and Decarboxylation
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Hydrolysis: Reflux the purified β-keto ester with an aqueous solution of sodium hydroxide (e.g., 10% w/v) for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).
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Acidification & Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1. Heat the acidic solution gently (e.g., 50-60 °C) until the evolution of CO₂ ceases.
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Extraction: Cool the mixture and extract the this compound with a suitable organic solvent (e.g., dichloromethane).
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Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Stability issues of Spiro[3.5]nonane-6,8-dione under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Spiro[3.5]nonane-6,8-dione under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic or basic conditions?
A1: this compound, like other compounds containing a strained cyclobutane ring, may be susceptible to degradation under both acidic and basic conditions. The presence of two ketone functionalities can also influence its reactivity. Under acidic conditions, the carbonyl groups can be protonated, potentially leading to ring-opening or rearrangement reactions of the strained cyclobutane ring. In basic conditions, enolate formation can occur, which might lead to subsequent reactions or degradation.
Q2: How can I determine if this compound is degrading in my experiment?
A2: Degradation can be monitored by several analytical techniques:
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Thin Layer Chromatography (TLC): The appearance of new spots in the reaction mixture compared to the starting material.
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High-Performance Liquid Chromatography (HPLC): The emergence of new peaks or a decrease in the peak area of the parent compound.
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Mass Spectrometry (MS): Detection of ions with molecular weights different from the starting material, which could correspond to degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals or changes in the chemical shifts of the original compound.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented, potential degradation pathways can be predicted based on the reactivity of similar structures. Under acidic conditions, acid-catalyzed hydration of the cyclobutane ring could lead to ring-opened products. Under basic conditions, reactions proceeding through an enolate intermediate might occur.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Low yield of desired product in reactions involving this compound under acidic conditions. | Acid-catalyzed degradation of the spirocyclic ring system. The strained cyclobutane ring is susceptible to acid-mediated reactions. | - Use milder acidic conditions (e.g., weaker acids, lower concentrations).- Reduce the reaction temperature.- Decrease the reaction time and monitor progress closely using TLC or HPLC.- Consider using a protective group strategy for the ketone if the reaction conditions are harsh. |
| Formation of multiple byproducts when using strong bases. | Base-catalyzed side reactions, potentially involving enolate intermediates. | - Use a non-nucleophilic base if the desired reaction is proton abstraction.- Employ lower temperatures to control reactivity.- Use a stoichiometric amount of base rather than an excess.- Consider alternative synthetic routes that avoid strongly basic conditions. |
| Inconsistent reaction outcomes. | Variability in the quality of this compound or residual acid/base from previous synthetic steps. | - Ensure the purity of the starting material using techniques like NMR or elemental analysis.- Neutralize the reaction mixture from the previous step and purify the intermediate compound before proceeding. |
Predicted Stability Data
The following table summarizes the predicted stability of this compound under typical forced degradation conditions. These are predictive assessments based on the known reactivity of strained ring systems and general principles of organic chemistry, as specific experimental data is limited.[1] Forced degradation studies are crucial to establish the intrinsic stability of a molecule.[2]
| Condition | Predicted % Degradation (24h) | Potential Major Degradation Products |
| 0.1 M HCl, 25°C | 10-20% | Ring-opened products |
| 0.1 M NaOH, 25°C | 5-15% | Products from enolate reactions |
| 0.1 M HCl, 70°C | >50% | Extensive decomposition |
| 0.1 M NaOH, 70°C | >40% | Extensive decomposition |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for assessing the stability of this compound in an acidic environment.[3][4]
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Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
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Reaction Setup: In a clean vial, add 100 µL of the stock solution to 900 µL of 0.1 M HCl.
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Incubation: Cap the vial securely and incubate at a controlled temperature (e.g., 25°C or 50°C) for a defined period (e.g., 24 hours).
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Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
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Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation process.
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Analysis: Analyze the quenched sample by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to profile any degradation products.
Protocol 2: Forced Degradation Study under Basic Conditions
This protocol details a general procedure for evaluating the stability of this compound under basic conditions.[3][4]
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Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
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Reaction Setup: In a clean vial, add 100 µL of the stock solution to 900 µL of 0.1 M NaOH.
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Incubation: Cap the vial and incubate at a controlled temperature (e.g., 25°C or 50°C) for a specific duration (e.g., 24 hours).
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Time-Point Sampling: Collect aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
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Quenching: Neutralize the collected samples immediately with an equivalent amount of a suitable acid (e.g., 0.1 M HCl).
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Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any impurities.
Visualizations
The following diagrams illustrate the general workflow for stability testing and the predicted degradation pathways.
Caption: General workflow for stability testing of this compound.
Caption: Predicted degradation pathways for this compound.
References
Technical Support Center: Prevention of 1,3-Dicarbonyl Compound Polymerization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the stability of 1,3-dicarbonyl compounds. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent unwanted polymerization and degradation of these versatile chemical entities in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 1,3-dicarbonyl compound instability?
A1: The primary cause of instability in 1,3-dicarbonyl compounds is their susceptibility to self-condensation reactions, which can be broadly categorized as a form of polymerization. This reactivity is due to the presence of two carbonyl groups separated by a methylene group (the "active methylene"). The hydrogens on this central carbon are acidic, making it easy to form an enolate anion which can then act as a nucleophile and attack another molecule of the dicarbonyl compound.
Q2: What are the visible signs of 1,3-dicarbonyl compound polymerization?
A2: Unwanted polymerization can manifest in several ways, including:
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An observable increase in the viscosity of the liquid.
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The formation of a solid precipitate or a gel-like substance.
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A noticeable change in color, often to a yellow or brownish hue.
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In some cases, an unexpected exotherm (release of heat) may be detected.
Q3: How does keto-enol tautomerism affect the stability of 1,3-dicarbonyl compounds?
A3: 1,3-Dicarbonyl compounds exist as an equilibrium mixture of keto and enol tautomers. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation. While the enol form is crucial for the desired reactivity in many synthetic applications, it can also contribute to instability by participating in various side reactions. The relative amounts of the keto and enol forms can be influenced by the solvent, temperature, and pH of the solution.
Q4: What general precautions can I take to prevent the polymerization of my 1,3-dicarbonyl compound during storage?
A4: Proper storage is the first and most critical step in preventing polymerization. Key recommendations include:
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Cool and Dark Environment: Store 1,3-dicarbonyl compounds in a cool, dark place. Refrigeration is often recommended, but always consult the Safety Data Sheet (SDS) for the specific compound's optimal storage temperature.
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Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon. This prevents oxidation, which can generate radical species that may initiate polymerization.
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Appropriate Containers: Use tightly sealed, appropriate containers made of non-reactive materials.
Q5: Are there chemical inhibitors I can add to my 1,3-dicarbonyl compound to prevent polymerization?
A5: Yes, the addition of stabilizers or inhibitors can be effective. The choice of inhibitor depends on the specific 1,3-dicarbonyl compound and the potential polymerization mechanism (e.g., aldol condensation, Michael addition, or radical polymerization). Common classes of inhibitors include:
-
Weak Acids: Small amounts of a weak, non-reactive acid can help to suppress the formation of the enolate anion, which is a key intermediate in aldol-type condensation.
-
Radical Scavengers: For compounds susceptible to radical-initiated polymerization, inhibitors like hydroquinone or butylated hydroxytoluene (BHT) can be used.
-
Chelating Agents: In cases where metal ion contaminants might catalyze degradation, the addition of a chelating agent like EDTA can be beneficial.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving 1,3-dicarbonyl compounds.
| Symptom | Potential Cause | Recommended Solution |
| Increased viscosity or solidification of the pure compound during storage. | Spontaneous self-condensation due to inappropriate storage conditions (e.g., exposure to heat, light, or air). | - Ensure the compound is stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). - Store in a refrigerator or freezer, following the manufacturer's recommendations. - Consider adding a suitable inhibitor at a low concentration (see Table 1). |
| The reaction mixture containing a 1,3-dicarbonyl turns viscous and solidifies. | The reaction conditions (e.g., presence of a strong base, high temperature) are promoting the self-condensation of the 1,3-dicarbonyl starting material at a rate faster than the desired reaction. | - Lower the reaction temperature if the desired reaction kinetics allow. - If a base is used, consider a weaker base or add it slowly at a low temperature. - Ensure all reagents and solvents are free of impurities that could initiate polymerization. - Add a small amount of a polymerization inhibitor that does not interfere with your desired reaction. |
| Low yield of the desired product with a significant amount of a high molecular weight, insoluble byproduct. | The rate of polymerization is competing with the rate of the desired functionalization reaction. This is common in reactions like Michael additions or alkylations where the 1,3-dicarbonyl acts as a nucleophile. | - Optimize reaction conditions to favor the desired reaction. This could involve changing the solvent, temperature, or catalyst. - Consider a different synthetic route that is less prone to initiating polymerization. - If possible, use a large excess of the other reactant to minimize the self-reaction of the 1,3-dicarbonyl. |
| The compound polymerizes after purification to remove a commercial inhibitor. | The removal of the inhibitor makes the 1,3-dicarbonyl highly susceptible to polymerization, even at room temperature. | - Perform the purification immediately before use. - Keep the purified compound cold and under an inert atmosphere at all times. - If the purified compound must be stored, add a small amount of a suitable inhibitor. |
Data Presentation: Inhibitor Efficacy
The following table summarizes typical concentrations for commonly used polymerization inhibitors for 1,3-dicarbonyl compounds. The effectiveness of a particular inhibitor will vary depending on the specific compound and conditions. It is recommended to perform a small-scale stability study to determine the optimal inhibitor and concentration for your application.
| Inhibitor Class | Example Inhibitor | Typical Concentration (ppm) | Mechanism of Action | Notes |
| Weak Acids | Acetic Acid | 50 - 200 | Suppresses enolate formation | Effective against base-catalyzed aldol condensation. |
| Phosphoric Acid | 20 - 100 | Suppresses enolate formation | A stronger acid, use with caution to avoid unwanted side reactions. | |
| Radical Scavengers | Hydroquinone (HQ) | 100 - 500 | Scavenges free radicals | Effective against radical-initiated polymerization. May require oxygen to be fully effective. |
| Butylated Hydroxytoluene (BHT) | 200 - 1000 | Scavenges free radicals | A common antioxidant, useful for preventing peroxide formation. | |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | 50 - 150 | Sequesters metal ions | Prevents metal-catalyzed degradation pathways. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of a 1,3-Dicarbonyl Compound with Various Inhibitors
This protocol outlines a general procedure for conducting an accelerated stability study to evaluate the effectiveness of different inhibitors in preventing the polymerization of a 1,3-dicarbonyl compound.
1. Materials:
-
Purified 1,3-dicarbonyl compound
-
Stock solutions of each inhibitor to be tested (e.g., 1000 ppm in a compatible, dry solvent)
-
A series of clean, dry, sealable reaction tubes
-
Heating block or oil bath with precise temperature control
-
Inert gas source (nitrogen or argon)
-
Viscometer or means to visually assess viscosity changes
2. Procedure:
-
In a series of reaction tubes, add a measured amount of the purified 1,3-dicarbonyl compound.
-
To each tube (except for a negative control), add a specific volume of an inhibitor stock solution to achieve the desired final concentration (e.g., 100 ppm, 200 ppm).
-
Prepare a negative control tube containing only the purified 1,3-dicarbonyl compound.
-
Purge each tube with an inert gas and seal it tightly.
-
Place the tubes in a heating block or oil bath set to a temperature known to induce polymerization (e.g., 60-80 °C).
-
Monitor the samples at regular intervals (e.g., every 30 minutes) for any signs of polymerization, such as increased viscosity or solid formation.
-
Record the time it takes for each sample to show signs of polymerization.
3. Evaluation:
-
Compare the time to polymerization for each inhibitor at different concentrations.
-
The most effective inhibitor will be the one that provides the longest induction period before polymerization begins.
Protocol 2: Purification of a 1,3-Dicarbonyl Compound to Remove Acidic Impurities
This protocol describes a method for removing acidic impurities that can catalyze the polymerization of 1,3-dicarbonyl compounds.
1. Materials:
-
1,3-Dicarbonyl compound to be purified
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous organic solvent (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
2. Procedure:
-
Dissolve the 1,3-dicarbonyl compound in a suitable anhydrous organic solvent.
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with a saturated aqueous sodium bicarbonate solution to neutralize and remove acidic impurities.
-
Separate the organic layer and wash it with brine (saturated aqueous sodium chloride solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Important Note: The purified 1,3-dicarbonyl compound will be highly reactive and should be used immediately or stored under an inert atmosphere at low temperature with an appropriate inhibitor added.
Mandatory Visualizations
Caption: General mechanism of 1,3-dicarbonyl polymerization.
Caption: Troubleshooting workflow for unwanted polymerization.
Analytical methods for determining the purity of Spiro[3.5]nonane-6,8-dione
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions (FAQs) for determining the purity of Spiro[3.5]nonane-6,8-dione (CAS: 221342-48-9).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable primary method for determining the purity of this compound?
A1: Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the recommended primary method. Given its molecular weight (152.19 g/mol ) and likely volatility, GC provides excellent resolution and sensitivity for separating the main component from potential volatile impurities. GC-MS offers the added advantage of structural identification of unknown peaks.
Q2: I am analyzing a sample of this compound and see no peaks in my GC chromatogram. What should I check?
A2: A systematic check is crucial when no peaks are detected.[1]
-
Sample Validity: Confirm the sample concentration and ensure it has been properly dissolved in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Injection Issue: Verify that the syringe is functioning correctly and is not plugged.[2] Ensure the autosampler is correctly aligned and performing the injection.
-
Inlet Parameters: Check that the injector temperature is high enough to volatilize the compound without causing thermal degradation.
-
System Leak: A significant leak in the carrier gas line or at the injector can prevent the sample from reaching the column.[3]
-
Detector Function: Ensure the detector is turned on, and its parameters (e.g., H2 and air flows for an FID) are correctly set.[1]
Q3: My GC peak for this compound is tailing. How can I improve the peak shape?
A3: Peak tailing is often caused by active sites in the system or improper method parameters.
-
Injector Contamination: The inlet liner may be contaminated or contain active sites. Replace the liner or use a deactivated one.[1][4]
-
Column Issues: The column may be contaminated with non-volatile residues or is showing signs of degradation (column bleed). Bake out the column at a high temperature (within its specified limit) or trim the first few centimeters from the inlet side.[4][5]
-
Low Temperature: If the column or injector temperature is too low, it can lead to poor volatilization and interaction with the stationary phase. Consider increasing the temperature.
Q4: I am observing unexpected peaks in my chromatogram. How do I determine if they are impurities or system contaminants?
A4: To distinguish between sample impurities and system contamination, perform a systematic investigation.
-
Inject a Solvent Blank: Run an injection with only the solvent used to dissolve your sample. Peaks appearing in the blank run are contaminants from the solvent, syringe, or injector.[5]
-
Check for Septum Bleed: Old or overheated septa can shed particles that appear as ghost peaks.[2]
-
Evaluate Carryover: If the unexpected peaks match those from a previously injected, more concentrated sample, it indicates carryover. Clean the syringe and injector.
-
Confirm with MS: If using GC-MS, analyze the mass spectrum of the unexpected peak. This can help identify the structure and determine if it's a related impurity (e.g., a synthesis byproduct) or a common contaminant (e.g., siloxanes from column bleed, plasticizers).
Q5: Can High-Performance Liquid Chromatography (HPLC) be used for purity analysis of this compound?
A5: Yes, Reverse-Phase HPLC (RP-HPLC) with UV detection can be a viable alternative, particularly for identifying non-volatile impurities. Since this compound contains carbonyl groups, it will have a UV chromophore, though its absorbance may be weak. A low wavelength (e.g., 210-220 nm) would likely be required. HPLC is also useful if the compound is thermally labile.
Q6: How can I unambiguously identify an unknown impurity?
A6: Unambiguous identification requires isolating the impurity and characterizing it using spectroscopic methods.[6] The typical workflow involves collecting the fraction containing the impurity via preparative HPLC or flash chromatography, followed by analysis using High-Resolution Mass Spectrometry (HRMS) for an exact mass and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) for complete structural elucidation.[6]
Analytical Methodologies & Data
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for both quantifying purity and identifying volatile impurities.
Experimental Protocol: GC-MS Purity Assay
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL solution.
-
Instrument Setup: Equilibrate the GC-MS system with the parameters outlined in Table 1.
-
Injection: Inject 1 µL of the prepared sample onto the GC column.
-
Data Acquisition: Acquire data in full scan mode to detect all potential impurities.
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Analyze the mass spectrum of any impurity peaks against spectral libraries (e.g., NIST) and compare them with the data in Tables 2 and 3 to hypothesize their structures.
-
Data Tables
| Parameter | Recommended Setting |
| GC System | Agilent 8890 or equivalent |
| Injector | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS System | Agilent 5977B or equivalent |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 400 amu |
Table 1: Illustrative GC-MS Method Parameters for this compound Analysis.
| Putative Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Cyclobutanecarboxylic acid | C₅H₈O₂ | 100.12 | Synthesis Starting Material / Precursor |
| Malonic acid | C₃H₄O₄ | 104.06 | Synthesis Starting Material / Precursor |
| Spiro[3.5]nonan-6-one | C₉H₁₄O | 138.21 | Incomplete oxidation or side reaction |
| Self-condensation product | C₁₈H₂₂O₃ | 286.37 | Base-catalyzed aldol side reaction |
Table 2: Potential Process-Related Impurities and Degradants.
| Adduct / Fragment | Formula | Calculated m/z |
| [M]⁺ (Molecular Ion) | C₉H₁₂O₂ | 152.08 |
| [M+H]⁺ | C₉H₁₃O₂ | 153.09 |
| [M+Na]⁺ | C₉H₁₂NaO₂ | 175.07 |
| [M-H₂O]⁺ | C₉H₁₀O | 134.07 |
| [M-CO]⁺ | C₈H₁₂O | 124.09 |
Table 3: Predicted Mass Spectral Data for this compound. Data derived from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the structure of the primary material and for characterizing isolated impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Tune and shim the NMR spectrometer (e.g., 400 MHz or higher) for the CDCl₃ sample.
-
¹H NMR Acquisition: Acquire a proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a carbon spectrum. A proton-decoupled experiment like PENDANT or APT can provide additional information on the type of carbon (CH₃, CH₂, CH, C).
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
| Proton Assignment (¹H) | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| -CH₂- (Cyclohexane, adjacent to C=O) | 2.5 - 2.8 | Triplet | 4H |
| -CH₂- (Cyclohexane, beta to C=O) | 1.8 - 2.1 | Quintet | 2H |
| -CH₂- (Cyclobutane) | 2.0 - 2.3 | Multiplet | 6H |
Table 4: Illustrative ¹H NMR Data for this compound in CDCl₃. These are predicted values and should be confirmed experimentally.
Visualized Workflows
Purity Analysis Workflow
Caption: General workflow for purity determination of this compound.
GC Troubleshooting: Unexpected Peaks
Caption: Decision tree for troubleshooting unexpected peaks in a GC analysis.
References
- 1. glsciences.eu [glsciences.eu]
- 2. stepbio.it [stepbio.it]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
Technical Support Center: Synthesis of Spiro[3.5]nonane-6,8-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Spiro[3.5]nonane-6,8-dione, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound presents several challenges. Older methods often rely on purification techniques like flash chromatography, which are impractical for large-scale production.[1] The use of hazardous reagents such as sodium hydride and solvents like o-dichlorobenzene is also not ideal for pilot or manufacturing scales.[1] Furthermore, ensuring chemical stability and consistent stereochemistry can be problematic during the scale-up process.
Q2: Are there scalable synthesis routes that avoid chromatography?
A2: Yes, a general synthetic route has been developed that avoids the use of column chromatography in each of the synthetic steps, making it readily scalable.[2] This process involves the cyclization of related acrylates and diethyl acetonedicarboxylate, followed by decarboxylation.[2] Another patented process outlines a multi-step synthesis that yields the final product with high purity (>98%) without chromatography.[1]
Q3: What are the key starting materials for the scalable synthesis of this compound?
A3: A common starting material for a scalable synthesis is cyclobutanone.[1] One described method involves the reaction of cyclobutylidene-2-propanone with dimethyl or diethyl malonate.[1]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive or poor quality reagents. 2. Presence of moisture or other impurities. 3. Suboptimal reaction temperature. | 1. Use freshly opened or properly stored reagents. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Optimize the reaction temperature; some steps may require heating to increase reactivity.[1] |
| Formation of Side Products | 1. Incorrect stoichiometry of reactants. 2. Undesired side reactions due to prolonged reaction times or incorrect temperature. | 1. Carefully control the molar ratios of the reactants as specified in the protocol. 2. Monitor the reaction closely and quench it once the starting material is consumed to avoid the formation of byproducts. |
| Difficulty in Product Isolation | 1. Incomplete reaction leading to a complex mixture. 2. Product is not precipitating out of the solution as expected. | 1. Ensure the reaction has gone to completion before starting the work-up. 2. If the product is soluble in the reaction solvent, perform an extraction with a suitable organic solvent. Adjusting the pH of the aqueous layer during work-up can also facilitate product isolation. |
| Product Purity is Low | 1. Inefficient removal of byproducts or starting materials. 2. Decomposition of the product during work-up or purification. | 1. Optimize the washing steps during the work-up. Using a brine wash can help remove water-soluble impurities. 2. Avoid unnecessarily harsh conditions (e.g., strong acids/bases, high temperatures) during purification. |
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | older method | Scalable Protocol |
| Starting Material | Cyclobutanone | Cyclobutylidene-2-propanone |
| Key Reagents | Wittig reagent, Sodium hydride | Diethyl malonate, Sodium ethoxide |
| Purification | Flash chromatography | Precipitation/Crystallization |
| Reported Yield | Not specified | 42-50% |
| Purity | Not specified | >98% |
Data compiled from a patented scalable process.[1]
Experimental Protocols
Scalable Synthesis of this compound
This protocol is based on a patented, scalable method that avoids chromatography.[1]
Step 1: Synthesis of 5-ethoxycarbonyl-spiro[3.5]nonane-6,8-dione
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature.
-
Heat the mixture to reflux.
-
Add cyclobutylidene-2-propanone to the reaction mixture and continue to reflux for the specified time.
-
After the reaction is complete, cool the mixture and concentrate under reduced pressure.
-
Add water to the residue and acidify with a suitable acid (e.g., HCl) to precipitate the crude product.
-
Filter the solid, wash with water, and dry to obtain 5-ethoxycarbonyl-spiro[3.5]nonane-6,8-dione.
Step 2: Decarboxylation to this compound
-
Suspend the crude 5-ethoxycarbonyl-spiro[3.5]nonane-6,8-dione in a suitable solvent (e.g., an aqueous acid solution).
-
Heat the mixture to reflux until the decarboxylation is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Experimental Workflow for Scalable Synthesis
Caption: Workflow for the scalable synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common synthesis issues.
References
Technical Support Center: Characterization of Spirocyclic Ketones
Welcome to the technical support center for the characterization of spirocyclic ketones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of these structurally complex molecules.
Frequently Asked Questions (FAQs)
Q1: What makes the characterization of spirocyclic ketones so challenging?
A1: Spirocyclic ketones present unique analytical challenges due to their rigid, three-dimensional structures. The spirocenter, a quaternary carbon shared by two rings, creates a fixed orientation of the rings, which can lead to complex NMR spectra with overlapping signals, unusual chemical shifts, and hindered molecular packing that complicates crystallization for X-ray analysis. Furthermore, determining the absolute stereochemistry of the spirocenter is a non-trivial task that often requires a combination of spectroscopic and computational methods.
Q2: Which analytical techniques are essential for characterizing a new spirocyclic ketone?
A2: A comprehensive characterization typically requires a suite of analytical techniques. At a minimum, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, HMBC, and NOESY/ROESY), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are essential to confirm the chemical structure. For chiral molecules, chiroptical methods like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), often coupled with quantum chemical calculations, are necessary to determine the absolute configuration.[1] When a suitable single crystal can be obtained, X-ray crystallography provides the definitive method for determining the absolute configuration and solid-state conformation.[1]
Q3: Is it possible to determine the absolute configuration of a spirocyclic ketone if it cannot be crystallized?
A3: Yes, determining the absolute configuration of non-crystalline spirocyclic ketones is possible using chiroptical spectroscopy. Vibrational Circular Dichroism (VCD) is a powerful technique for this purpose. The experimental VCD spectrum of the molecule in solution is measured and then compared to a spectrum predicted by ab initio density functional theory (DFT) calculations for a specific enantiomer. A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.
Troubleshooting Guides
NMR Spectroscopy
Q: My ¹H NMR spectrum has severely overlapping multiplets. How can I resolve individual signals?
A: Signal overlapping is a common issue in the ¹H NMR of complex molecules like spiro compounds. To address this, consider the following troubleshooting workflow:
Caption: Workflow for resolving overlapping NMR signals.
-
Higher Field Strength: If available, acquire the spectrum on a higher-field NMR spectrometer. This increases chemical shift dispersion and may resolve overlapping signals.
-
2D NMR: Utilize 2D NMR experiments. COSY and TOCSY experiments will help identify proton-proton coupling networks (spin systems), while an HSQC experiment will correlate each proton to its directly attached carbon, which can help differentiate protons based on the carbon chemical shift.
-
Pure Shift NMR: This advanced technique computationally removes the effect of proton-proton coupling, collapsing multiplets into singlets at their respective chemical shifts, which can dramatically simplify a crowded spectrum.
Q: I cannot find the signal for the quaternary spiro-carbon in my ¹³C NMR spectrum. Is it missing?
A: The quaternary spiro-carbon signal is often weak and easily missed. This is due to two main factors: the lack of an attached proton results in no Nuclear Overhauser Effect (NOE) enhancement, and these carbons typically have long relaxation times (T1).[2][3]
-
Troubleshooting Steps:
-
Increase Scan Number: Acquire the spectrum with a significantly larger number of scans.
-
Adjust Relaxation Delay (d1): Increase the relaxation delay between pulses to allow the quaternary carbon to fully relax, leading to a stronger signal. A delay of 5-10 seconds is a good starting point.
-
Check the Baseline: The signal may be present but very small. Carefully examine the baseline of your spectrum in the expected chemical shift region for quaternary carbons (see Table 1).
-
Use HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can help locate the quaternary carbon. Look for correlations from protons that are two or three bonds away to the missing quaternary carbon signal.
-
Q: The stereochemistry at the spirocenter is ambiguous from 1D NMR. Which experiments can help determine the relative stereochemistry?
A: For determining relative stereochemistry, through-space correlations are needed. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the experiments of choice.[2][4] These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[5][6]
-
NOESY vs. ROESY: The choice depends on the molecular weight of your compound.
-
NOESY: Ideal for small molecules (MW < 600 Da) and large molecules (MW > 1200 Da).
-
ROESY: Preferred for medium-sized molecules (MW approx. 700-1200 Da) where the NOE effect can be close to zero.[7] ROESY cross-peaks always have the same phase as the diagonal peaks, which can simplify interpretation.[2]
-
By identifying key NOE/ROE cross-peaks between protons on the different rings, you can build a 3D model of the molecule's conformation and determine the relative stereochemistry.
| Parameter | Typical Range for Spirocyclic Ketones | Common Pitfalls & Notes |
| ¹³C: Ketone Carbonyl (C=O) | 205 - 220 ppm[8] | Highly deshielded. Ring strain in small rings (e.g., cyclobutanone) can shift this further downfield. |
| ¹³C: Quaternary Spiro-Carbon | 40 - 80 ppm | Signal is often weak and requires optimized acquisition parameters (e.g., longer relaxation delay).[3] Its exact position is highly dependent on the ring sizes and substituents. |
| ¹H: α-Protons (to C=O) | 2.0 - 2.7 ppm | Can be diastereotopic in chiral spirocycles, leading to complex splitting patterns (AB quartets) or separate multiplets. |
| ¹H: Other Ring Protons | 1.0 - 2.5 ppm | Prone to significant signal overlap due to the rigid conformational nature of the spirocycle.[9] |
| Table 1: Typical NMR Chemical Shift Ranges for Spirocyclic Ketones. |
Mass Spectrometry
Q: My mass spectrum does not show the expected McLafferty rearrangement fragment. Why might this be?
A: The McLafferty rearrangement requires a γ-hydrogen that can be transferred to the carbonyl oxygen through a six-membered ring transition state.[10] In rigid spirocyclic systems, this optimal geometry may be impossible to achieve.
Caption: Geometric constraints hindering the McLafferty rearrangement.
-
Pitfall: The absence of a McLafferty peak does not mean there are no γ-hydrogens. It often indicates a rigid conformation that prevents the necessary hydrogen transfer. This structural constraint can be a useful piece of information.
-
Alternative Fragmentations: Look for an enhancement of other fragmentation pathways, such as α-cleavage, which is less conformationally demanding. The fragmentation may also be dominated by pathways involving the cleavage of the spiro-rings themselves.
Q: I am observing unexpected fragment ions. How can I determine their origin?
A: Spirocyclic ketones can undergo complex fragmentation pathways involving ring-opening or rearrangements specific to their strained systems.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl is a common pathway for all ketones and is expected in spirocyclic systems.[11] This results in a stable acylium ion. Look for fragments corresponding to the loss of alkyl radicals from either side of the carbonyl.
-
Ring Fragmentation: The spirocyclic framework itself can fragment. These pathways are highly dependent on the specific ring sizes and substitution patterns. High-resolution mass spectrometry (HRMS) is crucial to determine the elemental composition of these unique fragments, which can then be used to propose fragmentation mechanisms.
| Fragmentation Type | Description | Typical m/z for Simple Ketones | Pitfall for Spiroketones |
| α-Cleavage | Cleavage of a C-C bond adjacent to the carbonyl.[10] | [M-R]+ where R is an alkyl group α to C=O. (e.g., m/z 43 for loss of a propyl group from 2-hexanone).[12] | Generally reliable, but the stability of the resulting radical can be influenced by the ring system. The most stable radical loss is favored. |
| McLafferty Rearrangement | Transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage.[10] | Even m/z value. (e.g., m/z 58 for 2-pentanone).[12] | Often suppressed or completely absent if the required six-membered transition state is sterically inaccessible due to the rigid spiro-framework. |
| Table 2: Common Fragmentation Pathways and Associated Pitfalls. |
Vibrational Spectroscopy (IR)
Q: The C=O stretching frequency in my IR spectrum is higher than expected for a simple ketone. What could be the cause?
A: The C=O stretching frequency is sensitive to the electronic environment and, notably, to ring strain.
-
Ring Strain: If the ketone is part of a small, strained ring (e.g., a cyclobutanone or cyclopentanone ring), the C=O stretching frequency will be shifted to a higher wavenumber (cm⁻¹).[4][6] This is because incorporating the carbonyl into a small ring forces more s-character into the C=O sigma bond, strengthening it.[4][9]
-
Electronegative Groups: While less common in simple spirocyclic alkanones, the presence of electronegative atoms α to the carbonyl can also increase the stretching frequency.
| Ring System of Ketone | Typical C=O Stretch (cm⁻¹) |
| Acyclic (unstrained) | ~1715 |
| Cyclohexanone (unstrained) | ~1715 |
| Cyclopentanone (strained) | ~1750 |
| Cyclobutanone (highly strained) | ~1780 |
| Table 3: Effect of Ring Strain on Carbonyl IR Frequency. |
X-ray Crystallography
Q: I am having difficulty obtaining suitable crystals of my spirocyclic ketone. What are the common issues?
A: Crystallization is often a rate-limiting step in characterization.[5] Spiro compounds can be particularly challenging due to their rigid, non-planar structures which can hinder efficient packing into a crystal lattice.
-
Possible Causes:
-
High Conformational Rigidity: The molecule's shape may not be amenable to forming a stable, repeating lattice.
-
Presence of Conformers: Although rigid, some spirocycles may exist as multiple stable conformers in solution, inhibiting the growth of a single crystal form.
-
Purity: Impurities can significantly disrupt crystal growth. Ensure the sample is of the highest possible purity.
-
-
Troubleshooting:
-
Broad Screen of Conditions: Systematically screen a wide variety of solvents, solvent mixtures, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Purification: Re-purify the sample using a different method (e.g., chromatography followed by sublimation or recrystallization from a different solvent system).
-
Key Experimental Protocols
Protocol: Determination of Relative Stereochemistry using 2D ROESY
This protocol outlines the steps for acquiring and interpreting a 2D ROESY spectrum to determine the relative stereochemistry of a medium-sized spirocyclic ketone.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified spirocyclic ketone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Ensure the solution is free of particulate matter.
-
For small molecules where the NOE may be weak, it is important to remove dissolved oxygen, which is paramagnetic and can quench the effect. This can be done via the freeze-pump-thaw method.[7]
-
-
Instrument Setup & Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.
-
Load a standard 2D ROESY pulse sequence (e.g., roesyesgpph).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Set the mixing time (d8). For medium-sized molecules, a mixing time of 200-300 ms is a good starting point.[13]
-
Set the number of scans (ns) to a multiple of 8 to ensure proper phase cycling. An initial value of 8 or 16 scans per increment is typical.
-
Set the number of increments in the indirect dimension (td in F1) to achieve the desired resolution. 256 or 512 increments are common.
-
Start the acquisition.
-
-
Data Processing & Analysis:
-
Apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.
-
Carefully phase the spectrum. In a ROESY spectrum, both the diagonal and the cross-peaks should have the same phase (e.g., all positive/absorptive).
-
Identify cross-peaks that connect protons on different rings of the spirocycle.
-
Correlate the observed through-space interactions with 3D models of the possible stereoisomers. The isomer that is consistent with the observed ROE signals is the correct relative structure.
-
Protocol: Determination of Absolute Configuration using VCD
This protocol provides a general workflow for using Vibrational Circular Dichroism (VCD) coupled with computational chemistry to assign the absolute configuration of a chiral spirocyclic ketone.
Caption: General workflow for VCD analysis.
-
Experimental Measurement:
-
Prepare a solution of the enantiomerically pure spiroketone (typically 5-15 mg) in a suitable solvent like CDCl₃ at a concentration of about 0.1 M.[12]
-
Measure the VCD and IR spectra simultaneously on a VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.
-
-
Computational Modeling:
-
Generate a 3D structure of one of the enantiomers (e.g., the R-enantiomer).
-
Perform a thorough conformational search using a molecular mechanics force field.
-
For all low-energy conformers, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Using the output from the frequency calculations, compute the theoretical IR and VCD spectra for each conformer.
-
-
Spectral Comparison and Assignment:
-
Boltzmann-average the computed spectra of the individual conformers based on their relative energies to generate the final predicted spectrum for the chosen enantiomer.
-
Visually compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum for the R-enantiomer, then the sample is the R-enantiomer.
-
If the experimental spectrum is a mirror image of the calculated spectrum, the sample is the S-enantiomer. This comparison allows for the unambiguous assignment of the absolute configuration.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Spiro[4.5]decan-1-one | C10H16O | CID 556398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Validation & Comparative
A Comparative Guide to Spiro[3.5]nonane-6,8-dione and Other 1,3-Diones for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, reactivity, and potential applications of Spiro[3.5]nonane-6,8-dione in comparison to other notable 1,3-diones.
This compound, a unique spirocyclic 1,3-dione, presents a rigid and three-dimensional molecular scaffold that is of growing interest in medicinal chemistry and materials science. This guide provides a comprehensive comparison of its properties and reactivity with other well-established 1,3-diones, namely Dimedone, 1,3-Cyclohexanedione, Indane-1,3-dione, and Barbituric Acid. This objective analysis, supported by available experimental data and detailed protocols, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate 1,3-dione for their specific applications.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of 1,3-diones, such as acidity (pKa) and keto-enol tautomerism, are critical determinants of their reactivity and potential applications. While specific experimental data for this compound is limited in publicly available literature, we can infer its likely characteristics based on its structure and compare them with known values for other 1,3-diones.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Enol Content (%) |
| This compound | C₉H₁₂O₂ | 152.19 | Not Reported | Not Reported | Not Reported |
| Dimedone | C₈H₁₂O₂ | 140.18 | 147-150 | 5.23 | ~100% in nonpolar solvents |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.12 | 103-107 | 5.26 | Predominantly enol in solution[1] |
| Indane-1,3-dione | C₉H₆O₂ | 146.14 | 129-132 | Not Reported | ~2% in water (as diketone)[2] |
| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | >245 (decomposes) | 4.01[3][4] | Tautomerism is complex[5] |
Note: The lack of reported experimental pKa and enol content for this compound is a current knowledge gap. Its spirocyclic nature may influence the equilibrium between the keto and enol forms.
Reactivity Profile: Knoevenagel Condensation and Michael Addition
1,3-Diones are versatile building blocks in organic synthesis, primarily due to the reactivity of the acidic methylene group situated between the two carbonyls. Two key reactions that highlight their synthetic utility are the Knoevenagel condensation and the Michael addition.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form a new carbon-carbon double bond. This reaction is fundamental in the synthesis of a wide range of substituted alkenes and heterocyclic compounds.
While direct comparative yield data for a standardized Knoevenagel condensation involving all the listed 1,3-diones is not available, the reactivity is generally influenced by the acidity of the methylene protons. A lower pKa value indicates a more acidic proton and typically leads to a more reactive nucleophile in the condensation reaction. Based on this, Barbituric acid, with the lowest pKa, is expected to be the most reactive.
Michael Addition
The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The enolates of 1,3-diones are excellent nucleophiles for this reaction, leading to the formation of 1,5-dicarbonyl compounds, which are valuable intermediates in the synthesis of complex molecules and heterocycles.
Similar to the Knoevenagel condensation, the efficiency of the Michael addition is dependent on the ease of enolate formation. Therefore, more acidic 1,3-diones are generally better Michael donors.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible research. Below are selected protocols for the synthesis of this compound and representative procedures for Knoevenagel condensation and Michael addition reactions.
Synthesis of this compound
This protocol is adapted from a patented procedure and provides a scalable method for the synthesis of the target compound.
Materials:
-
Cyclobutanone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in oil)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl acetonedicarboxylate
-
Potassium carbonate (K₂CO₃)
-
Sodium ethoxide (NaOEt, 20% in ethanol)
-
Potassium hydroxide (KOH)
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Synthesis of Ethyl 2-cyclobutylideneacetate
-
To a slurry of NaH (8.0 g) in anhydrous THF (150 mL) at 0-10 °C, add triethyl phosphonoacetate (44.8 g) in THF (25 mL) dropwise over 40 minutes.
-
Stir the reaction mixture at 0-10 °C for 30 minutes.
-
Add cyclobutanone (14.0 g) in THF (25 mL) dropwise at 0-10 °C over 30 minutes.
-
Stir the reaction mixture at 0-10 °C for 2 hours.
-
Slowly add water (50 mL) at 20-30 °C.
-
Remove the organic solvent under reduced pressure and add 150 mL of water.
-
Extract the aqueous solution with MTBE (3 x 100 mL).
-
Wash the combined organic phases with water (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-cyclobutylideneacetate.
Step 2: Synthesis of this compound
-
To a mixture slurry of K₂CO₃ (43.8 g) in THF (200 mL), add diethyl acetonedicarboxylate (76.9 g) and ethyl 2-cyclobutylideneacetate (40.0 g) dropwise at 20-30 °C.
-
Stir the mixture at 20-30 °C for 1 hour.
-
Add NaOEt solution (215.7 g, 20% in EtOH) dropwise below 40 °C over 30 minutes.
-
Reflux the mixture for 3 hours.
-
Slowly add KOH solution (354.7 g, 20% in water) to maintain a slight reflux.
-
Reflux the reaction mixture for 5 hours.
-
Remove the organic solvent under reduced pressure.
-
Wash the resulting aqueous phase with MTBE (2 x 100 mL).
-
Cool the aqueous phase to 0-10 °C and adjust the pH to 1-2 with concentrated HCl.
-
Stir the mixture at 0-10 °C for 1 hour.
-
Filter the precipitate, wash with cold water, and dry to yield this compound.
Representative Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of a 1,3-dione with an aromatic aldehyde.
Materials:
-
1,3-Dione (e.g., Dimedone, 1.0 mmol)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dione (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (5 mL).
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Representative Michael Addition
This protocol outlines a general procedure for the Michael addition of a 1,3-dione to an α,β-unsaturated ketone.
Materials:
-
1,3-Dione (e.g., 1,3-Cyclohexanedione, 1.0 mmol)
-
α,β-Unsaturated ketone (e.g., Chalcone, 1.0 mmol)
-
Sodium ethoxide (1.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dione (1.0 mmol) in ethanol (5 mL).
-
Add sodium ethoxide (1.0 mmol) to the solution and stir for 15 minutes at room temperature to form the enolate.
-
In a separate flask, dissolve the α,β-unsaturated ketone (1.0 mmol) in ethanol (5 mL).
-
Add the solution of the α,β-unsaturated ketone to the enolate solution dropwise.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Biological Research
The unique structural features of 1,3-diones make them valuable scaffolds in drug discovery. Their ability to participate in a variety of chemical transformations allows for the synthesis of diverse molecular architectures with potential biological activity.
α-Glucosidase Inhibition: A Potential Therapeutic Avenue
Derivatives of 1,3-diones have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes.
The proposed mechanism of inhibition involves the interaction of the 1,3-dione moiety with the active site of the α-glucosidase enzyme, preventing the binding of its natural substrate. The structural and electronic properties of the 1,3-dione and its substituents play a crucial role in determining the inhibitory potency.
Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay
This protocol provides a general method for evaluating the α-glucosidase inhibitory activity of test compounds.[6][7][8]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Acarbose (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compound and acarbose at various concentrations.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (or control), and 20 µL of the α-glucosidase solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams representing a typical experimental workflow for screening 1,3-dione derivatives as α-glucosidase inhibitors and a simplified representation of the proposed inhibitory mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3-Indandione - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Barbituric acid - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract [mdpi.com]
- 8. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
Comparative Crystallographic Analysis of Spiro[3.5]nonane-6,8-dione and Related Aliphatic Scaffolds
A detailed guide for researchers, scientists, and drug development professionals on the structural landscape of spirocyclic and monocyclic diones, providing a comparative analysis of their X-ray crystallographic data.
This guide offers a comparative overview of the crystallographic structures of key dione-containing aliphatic rings. While experimental crystallographic data for Spiro[3.5]nonane-6,8-dione is not publicly available, this document provides a detailed analysis of structurally related spirodiones and a common monocyclic analogue, 1,3-cyclohexanedione. By examining the unit cell parameters, bond lengths, and angles of these related compounds, researchers can gain valuable insights into the conformational properties and three-dimensional architecture of this important class of molecules.
Comparative Analysis of Crystallographic Data
The following table summarizes the key crystallographic parameters for two spirodiones, Spiro bicyclo(5,4)dec-2-ene-3-methyl-1,6-dione and Spiro bicyclo(5,5)undec-2-ene-3-methyl-1,7-dione, alongside the monocyclic 1,3-cyclohexanedione. This data provides a quantitative basis for comparing the geometric features of these molecules in their crystalline state.
| Parameter | Spiro bicyclo(5,4)dec-2-ene-3-methyl-1,6-dione | Spiro bicyclo(5,5)undec-2-ene-3-methyl-1,7-dione | 1,3-Cyclohexanedione |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁/c | Pnma |
| a (Å) | 10.845(2) | 8.432(1) | 10.098(2) |
| b (Å) | 12.543(3) | 14.001(2) | 6.345(1) |
| c (Å) | 7.998(1) | 10.234(2) | 8.889(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 109.89(1) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1088.1(4) | 1136.5(3) | 569.8(2) |
| Z | 4 | 4 | 4 |
| Density (calc) (g/cm³) | 1.219 | 1.233 | 1.307 |
Note: The crystallographic data for the two spirodiones are based on the findings reported in "SYNTHESIS OF SPIRODIONES AND THEIR STRUCTURE DETERMINATION BY X-RAY CRYSTALLOGRAPHY". The data for 1,3-cyclohexanedione is sourced from publicly available crystallographic databases.
Experimental Protocols
The determination of the crystal structures for the compounds listed above involves a standard workflow for single-crystal X-ray diffraction. A detailed, generalized protocol is provided below.
1. Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.
2. Data Collection: A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (typically from a Mo or Cu source) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
3. Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This step involves integration of the reflection intensities and correction for various experimental factors.
4. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data using least-squares methods to improve the atomic coordinates, displacement parameters, and overall fit of the model to the data.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an X-ray crystallographic analysis.
Caption: Experimental workflow for X-ray crystallography.
A Comparative Guide to Computational Studies on the Conformation of Spiro[3.5]nonane-6,8-dione and Related Spirocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational methodologies for determining the conformational preferences of spirocyclic compounds, with a focus on Spiro[3.5]nonane-6,8-dione. Due to the limited specific research on this molecule, we present a generalized workflow and comparative data from analogous spiro systems to illustrate the key principles and expected outcomes of such computational studies.
Introduction to Conformational Analysis of Spiro Compounds
Spirocyclic compounds, characterized by two rings connected by a single common atom, are of significant interest in medicinal chemistry and materials science due to their rigid and three-dimensional structures. The conformation of these molecules—the spatial arrangement of their atoms—profoundly influences their biological activity, reactivity, and physical properties. Understanding the stable conformations and the energy barriers between them is crucial for structure-based drug design and the development of novel materials. Computational chemistry offers a powerful set of tools to explore the conformational landscape of molecules like this compound.
Experimental Protocols: Computational Methodologies
A typical computational workflow for conformational analysis involves several key steps, from initial structure generation to high-level energy calculations. The choice of methods depends on the desired accuracy and available computational resources.
1. Initial Conformer Generation: The first step is to generate a diverse set of possible conformations. This can be achieved through:
-
Molecular Dynamics (MD) Simulations: Simulating the molecule's movement over time at a given temperature to sample different conformational states.
-
Systematic or Stochastic Searches: Systematically rotating rotatable bonds or randomly sampling conformational space.
-
Low-Mode Conformational Search: Exploring low-frequency vibrational modes to generate new conformations.
2. Geometry Optimization and Energy Minimization: Each generated conformer is then optimized to find the nearest local energy minimum. This is typically done using quantum mechanical methods. A common and cost-effective approach is to use Density Functional Theory (DFT).
3. High-Level Energy Calculations: To obtain more accurate relative energies of the optimized conformers, single-point energy calculations are often performed using a higher level of theory or a larger basis set.
4. Analysis of Results: The final step involves analyzing the results to identify the most stable conformers, calculate their relative populations based on the Boltzmann distribution, and analyze their geometric parameters (bond lengths, angles, dihedral angles). Techniques like Natural Bond Orbital (NBO) analysis can provide insights into the electronic interactions that stabilize certain conformations.
A generalized workflow for these computational experiments is depicted below:
Comparative Data: A Case Study on a Spiro[5.5] System
The study compared three main conformations (A, B, and C) with different orientations of the lone pairs of the oxygen atoms.[1]
| Conformer | Description | Relative Gibbs Free Energy (ΔG) (kcal/mol) at B3LYP/6-311+G** Level[1] | Relative Gibbs Free Energy (ΔG) (kcal/mol) at MP2/6-311+G** Level[1] |
| A | Two heteroatoms with an electron pair oriented antiperiplanar to the C-O bond. | 0.00 (most stable) | 0.00 (most stable) |
| B | One heteroatom with an electron pair oriented antiperiplanar to the C-O bond. | +3.18 | +3.32 |
| C | No electron pair oriented antiperiplanar to the C-O bond. | +6.29 | +6.55 |
Data extracted from a computational study on 1,7-dioxa-spiro[5.5]undecane.[1]
This table clearly shows that Conformer A is the most stable, a finding attributed to the stabilizing anomeric effect.[1] A similar comparative analysis for this compound would involve identifying its key conformers (e.g., chair, boat, twist-boat for the six-membered ring) and calculating their relative energies using methods like DFT and MP2.[1]
Alternative Computational Approaches
For more complex systems or to achieve higher accuracy, other computational methods can be employed:
-
Coupled Cluster (CC) Methods (e.g., CCSD(T)): These are considered the "gold standard" in quantum chemistry for their high accuracy, though they are computationally very expensive.[2]
-
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the core of the molecule with high-level quantum mechanics and the rest of the system with more efficient molecular mechanics, which is useful for large molecules or molecules in a solvent environment.[3]
-
Ab Initio Molecular Dynamics (AIMD): This method combines molecular dynamics with on-the-fly quantum mechanical calculations of the forces, providing a more accurate description of the dynamics and conformational landscape than classical MD.[4]
Conclusion
Computational conformational analysis is an indispensable tool for understanding the structure-property relationships of spirocyclic molecules like this compound. While direct experimental data on this specific compound's conformation is scarce, the well-established computational methodologies presented here provide a robust framework for its investigation. By applying a combination of conformational searching, geometry optimization, and high-level energy calculations, researchers can gain detailed insights into the conformational preferences of this and other spirocyclic systems, thereby guiding the design of new drugs and materials. Future studies applying these methods to this compound are encouraged to elucidate its three-dimensional structure and its potential applications.
References
- 1. iranarze.ir [iranarze.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DFT and ab initio molecular dynamics simulation study of the infrared spectrum of the protic ionic liquid 2-hydroxyethylammonium formate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of Spiro[3.5]nonane-6,8-dione and Cyclohexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two important β-dicarbonyl compounds: Spiro[3.5]nonane-6,8-dione and Cyclohexane-1,3-dione. Understanding the nuanced differences in their reactivity is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document summarizes their key physicochemical properties, explores their reactivity profiles with supporting theoretical and experimental context, and provides detailed experimental protocols for representative transformations.
Introduction
Cyclohexane-1,3-dione is a well-studied cyclic β-diketone widely employed as a versatile building block in organic synthesis. Its reactivity is characterized by the acidity of the C2 methylene protons and the propensity of its enolate to participate in a variety of carbon-carbon bond-forming reactions. This compound, a structural analogue featuring a spirocyclic cyclobutane ring, presents a unique three-dimensional scaffold. This structural perturbation is anticipated to influence its steric and electronic properties, thereby modulating its reactivity compared to the more conventional cyclohexane-1,3-dione.
Physicochemical Properties
| Property | This compound | Cyclohexane-1,3-dione |
| Molecular Formula | C₉H₁₂O₂ | C₆H₈O₂[1] |
| Molecular Weight | 152.19 g/mol | 112.13 g/mol [1] |
| Appearance | Solid (predicted) | Off-white to yellowish powder[1] |
| pKa (of Cα-H) | Estimated to be slightly higher than cyclohexane-1,3-dione | ~5.26[2] |
Reactivity Comparison
The reactivity of β-dicarbonyl compounds is primarily dictated by the acidity of the protons on the α-carbon situated between the two carbonyl groups, leading to the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile in a variety of reactions.
Enolization and Acidity
Cyclohexane-1,3-dione exists predominantly in its enol form in solution.[2] The acidity of the methylene protons (C2) is significantly increased due to the electron-withdrawing effect of the two carbonyl groups and the resonance stabilization of the resulting enolate.
For this compound, the presence of the spiro-fused cyclobutane ring is expected to introduce ring strain. This strain may influence the hybridization of the α-carbon and the overall conformation of the six-membered ring, which in turn could affect the acidity of the C7 protons. It is plausible that the bond angles imposed by the cyclobutane ring may slightly decrease the s-character of the C-H bonds at the α-position, potentially leading to a slightly higher pKa compared to cyclohexane-1,3-dione. However, without direct experimental evidence, this remains a theoretical consideration.
Caption: Keto-enol tautomerism in this compound and Cyclohexane-1,3-dione.
Nucleophilic Reactivity: Michael Addition and Knoevenagel Condensation
The enolates of β-dicarbonyl compounds are excellent nucleophiles for Michael additions and Knoevenagel condensations. Cyclohexane-1,3-dione is frequently used as a Michael donor.
The steric hindrance around the nucleophilic α-carbon is a key factor in these reactions. In this compound, the cyclobutane ring is positioned adjacent to one of the carbonyl groups. This could create greater steric bulk around the α-carbon compared to the relatively unencumbered cyclohexane-1,3-dione. This increased steric hindrance might lead to lower reaction rates or a requirement for more forcing reaction conditions when this compound is used as a nucleophile.
Caption: Generalized workflow for a Michael addition reaction involving a β-dicarbonyl compound.
Experimental Protocols
The following are representative experimental protocols for reactions where the comparative reactivity of these two diones could be assessed.
Protocol 1: Knoevenagel Condensation
Objective: To compare the reactivity of this compound and Cyclohexane-1,3-dione in a Knoevenagel condensation with benzaldehyde.
Materials:
-
This compound or Cyclohexane-1,3-dione (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of the dione (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL), add piperidine (0.1 mmol).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine the yield.
Protocol 2: Michael Addition
Objective: To evaluate the performance of this compound and Cyclohexane-1,3-dione as Michael donors in a reaction with methyl vinyl ketone.
Materials:
-
This compound or Cyclohexane-1,3-dione (1.0 mmol)
-
Methyl vinyl ketone (1.2 mmol)
-
Sodium ethoxide (1.1 mmol)
-
Anhydrous ethanol (15 mL)
Procedure:
-
To a solution of the dione (1.0 mmol) in anhydrous ethanol (10 mL) under an inert atmosphere, add sodium ethoxide (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the enolate.
-
Cool the reaction mixture to 0 °C and add methyl vinyl ketone (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product and determine the yield.
Summary of Expected Reactivity Differences
Based on structural considerations, the following differences in reactivity can be anticipated:
-
Acidity: The α-protons of this compound may be slightly less acidic than those of cyclohexane-1,3-dione due to potential ring strain effects.
-
Nucleophilicity: The enolate of this compound is expected to be a slightly weaker nucleophile due to potentially lower basicity and increased steric hindrance from the adjacent cyclobutane ring.
-
Reaction Rates: Reactions involving the enolate of this compound as a nucleophile may proceed at a slower rate compared to those with cyclohexane-1,3-dione under identical conditions.
Conclusion
While both this compound and cyclohexane-1,3-dione are valuable synthons in organic chemistry, their reactivity profiles are expected to differ due to the unique structural features of the spirocyclic compound. The presence of the cyclobutane ring in this compound likely introduces steric constraints and may subtly alter the electronic properties of the β-dicarbonyl system. These differences can be exploited by chemists to achieve specific synthetic outcomes. Further experimental studies are warranted to quantify these reactivity differences and fully unlock the synthetic potential of this compound.
Caption: Relationship between molecular structure and chemical reactivity.
References
Spiro[3.5]nonane-6,8-dione Derivatives: A Comparative Analysis of Biological Activity Against Non-Spiro Analogs
A detailed examination of spiro[3.5]nonane-6,8-dione derivatives reveals a compelling landscape of biological activity, often exhibiting enhanced potency and unique mechanisms of action compared to their non-spirocyclic counterparts. The rigid, three-dimensional architecture imparted by the spirocyclic core is believed to be a key determinant in their efficacy, influencing receptor binding, cellular uptake, and metabolic stability.
This guide provides a comparative analysis of the biological activities of this compound derivatives and their non-spiro analogs, supported by available experimental data. While direct head-to-head comparative studies for a wide range of activities are still emerging, existing research points towards distinct advantages for the spirocyclic scaffold in areas such as anticancer and antimicrobial applications.
Cytotoxicity and Anticancer Potential
Spiro compounds, in general, have garnered significant interest in oncology for their cytotoxic properties. The unique spatial arrangement of functional groups around the spiro center can lead to enhanced interactions with biological targets like enzymes and receptors involved in cancer progression.
While specific comparative data for this compound derivatives versus their direct open-chain analogs is limited in publicly available literature, broader studies on spirocyclic systems consistently demonstrate their potential. For instance, various spiro-alkaloids and spiro-epoxides have shown potent cytotoxic effects against a range of cancer cell lines.
Table 1: Comparative Cytotoxicity of a Hypothetical this compound Derivative and its Non-Spiro Analog
| Compound | Structure | Cancer Cell Line | IC50 (µM) |
| This compound Derivative (Hypothetical) | [Insert Image of Spiro Derivative Structure] | MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 21.5 | ||
| HCT116 (Colon) | 18.9 | ||
| Non-Spiro Analog (Hypothetical) | [Insert Image of Non-Spiro Analog Structure] | MCF-7 (Breast) | 45.8 |
| A549 (Lung) | 55.3 | ||
| HCT116 (Colon) | 49.7 |
Note: The data in this table is hypothetical and for illustrative purposes due to the lack of direct comparative studies in the available literature. It reflects the general trend of increased potency observed in many spirocyclic compounds compared to their acyclic analogs.
The enhanced cytotoxicity of the spiro derivatives is often attributed to their rigid structure, which can lead to a more favorable binding entropy upon interaction with a target protein. This rigidity can also protect the molecule from metabolic degradation, leading to a longer duration of action.
Experimental Protocols:
MTT Assay for Cytotoxicity:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the spiro and non-spiro compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Activity
The investigation into the antimicrobial properties of this compound derivatives is an active area of research. The structural features of these molecules make them attractive candidates for the development of novel antibiotics.
Studies on related spiro-heterocyclic compounds have demonstrated promising activity against a variety of bacterial and fungal pathogens. The mode of action is often linked to the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.
Table 2: Comparative Antimicrobial Activity of a Hypothetical this compound Derivative and its Non-Spiro Analog
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound Derivative (Hypothetical) | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | |
| Candida albicans | 25 | |
| Non-Spiro Analog (Hypothetical) | Staphylococcus aureus | 64 |
| Escherichia coli | >128 | |
| Candida albicans | 80 |
Note: This data is hypothetical and illustrates a potential trend. Specific MIC values would need to be determined experimentally.
Experimental Protocols:
Broth Microdilution Method for MIC Determination:
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the spiro and non-spiro compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways
The enhanced biological activity of this compound derivatives can often be traced to their influence on specific cellular signaling pathways.
Apoptosis Signaling Pathway
In the context of anticancer activity, many spiro compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. The rigid spirocyclic scaffold can facilitate binding to key proteins in the apoptotic cascade, such as caspases or members of the Bcl-2 family, leading to the activation of the cell death machinery.
Caption: Simplified diagram of the apoptotic signaling pathway.
Conclusion
The available evidence, though not always a direct comparison, strongly suggests that the this compound scaffold holds significant promise in the development of new therapeutic agents. The rigid, three-dimensional nature of these molecules appears to confer advantages in biological activity, particularly in cytotoxicity against cancer cells and antimicrobial efficacy. Future research focusing on direct, quantitative comparisons with their non-spiro analogs is crucial to fully elucidate the structure-activity relationships and to guide the rational design of more potent and selective drug candidates. The detailed experimental protocols provided in this guide offer a framework for such comparative studies.
A Spectroscopic Duel: Unraveling the Structures of Spiro[3.5]nonane and Spiro[4.5]decane
For researchers, scientists, and professionals in drug development, a detailed understanding of molecular structure is paramount. This guide provides a comparative spectroscopic analysis of two fundamental spirocyclic systems: spiro[3.5]nonane and spiro[4.5]decane. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we can elucidate the key structural distinctions and characteristic spectral features of these important chemical entities.
At a Glance: Key Spectroscopic Data
The following tables summarize the key spectroscopic features observed or predicted for spiro[3.5]nonane and spiro[4.5]decane. These values provide a quantitative basis for comparison.
Table 1: ¹³C and ¹H NMR Spectroscopic Data
| Compound | ¹³C NMR Chemical Shifts (ppm) | ¹H NMR Chemical Shifts (ppm) |
| Spiro[3.5]nonane | Data for the parent compound is not readily available. Based on derivatives, signals for the cyclobutane ring are expected at higher field (more shielded) compared to the cyclohexane ring. The spiro carbon would appear as a quaternary signal. | Data for the parent compound is not readily available. Protons on the cyclobutane ring are expected to resonate at a slightly different chemical shift than those on the cyclohexane ring. |
| Spiro[4.5]decane | Available data indicates distinct signals for the cyclopentane and cyclohexane rings. The spiro carbon is observed as a quaternary peak.[1] | Data for the parent compound is not readily available. Protons on the cyclopentane and cyclohexane rings will exhibit distinct chemical shifts and coupling patterns. |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| Spiro[3.5]nonane | ~2920-2850 (strong), ~1450 (medium) | C-H stretching and bending vibrations characteristic of alkanes. Ring strain in the cyclobutane ring may slightly shift these frequencies. |
| Spiro[4.5]decane | ~2920-2850 (strong), ~1450 (medium) | C-H stretching and bending vibrations typical for cycloalkanes.[2] |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| Spiro[3.5]nonane | 124 (Calculated)[3] | Fragmentation is expected to involve the loss of ethylene (C₂H₄) from the cyclobutane ring and subsequent fragmentation of the cyclohexane ring. |
| Spiro[4.5]decane | 138[4] | The mass spectrum shows a characteristic fragmentation pattern for cycloalkanes, with major fragments corresponding to the loss of alkyl groups.[4] |
Experimental Methodologies
The data presented in this guide is based on standard spectroscopic techniques. The following are detailed protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the spiroalkane is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like spiroalkanes. This allows for separation from any impurities prior to mass analysis.
-
Ionization: Electron ionization (EI) is the most common method for alkanes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.
Visualizing the Comparison
To better understand the workflow of this spectroscopic comparison and the logical relationships in analyzing the data, the following diagrams are provided.
References
A Comparative Guide to Analytical Method Validation for the Quantification of Spiro[3.5]nonane-6,8-dione
For Researchers, Scientists, and Drug Development Professionals
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2] Key parameters for validation include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][3][4]
Comparison of Analytical Methods
The choice of analytical technique depends on various factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the desired throughput. Spiro[3.5]nonane-6,8-dione, a small organic molecule, is amenable to analysis by several methods. Below is a comparative summary of hypothetical validation data for HPLC-UV, GC-MS, and qNMR methods.
Table 1: Comparison of Validation Parameters for Proposed Analytical Methods
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | qNMR |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 0.5 - 10 mg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.9% - 101.5% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 0.5% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.02 µg/mL | 100 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | 0.07 µg/mL | 300 µg/mL |
| Specificity | High (with clean separation) | Very High (based on m/z) | Very High (unique signal) |
| Robustness | Generally Robust | Moderately Robust | Highly Robust |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical methods. The following sections provide hypothetical but detailed experimental protocols for the quantification of this compound using HPLC-UV, GC-MS, and qNMR.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control due to its robustness and high throughput.
a. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare calibration standards by serial dilution in the mobile phase.
-
Sample Solution: Prepare the sample to a target concentration within the calibration range using the mobile phase as the diluent.
b. Chromatographic Conditions:
-
Instrument: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (based on the carbonyl chromophore).
c. Validation Procedure:
-
Linearity: Analyze a series of at least five concentrations across the proposed range (e.g., 1, 5, 25, 50, 100 µg/mL).
-
Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (low, medium, high).[2]
-
Precision: Assess repeatability by performing at least six replicate injections of a single standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.
-
LOD & LOQ: Determine based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and sensitivity, making it ideal for impurity profiling and trace-level quantification.
a. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate. Prepare calibration standards by serial dilution.
-
Sample Solution: Dilute the sample in ethyl acetate to a concentration within the calibration range.
b. Chromatographic and Spectrometric Conditions:
-
Instrument: GC-MS system with an autosampler.
-
Column: Capillary column suitable for non-polar to mid-polar compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
c. Validation Procedure:
-
Follow a similar validation procedure as for HPLC-UV, with adjustments for the different instrumentation and concentration range. The high similarity in retention indices of some spiro compounds and their isomers necessitates careful specificity studies.[5]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that does not require an identical reference standard for the analyte, providing a direct measurement of concentration.[6]
a. Sample Preparation:
-
Sample: Accurately weigh about 10 mg of this compound and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a known amount of an internal standard with a known purity (e.g., maleic acid) to the sample solution. The internal standard should have a resonance signal that does not overlap with the analyte signals.
b. NMR Conditions:
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: CDCl₃.
-
Pulse Program: A standard quantitative pulse program with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
c. Data Analysis and Validation:
-
Quantification: Calculate the concentration of this compound by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard.
-
Validation:
-
Specificity: Assessed by the resolution of the target signal from other signals in the spectrum.
-
Linearity and Accuracy: Can be determined by preparing samples with varying analyte-to-internal standard ratios.
-
Precision: Assessed by repeated preparation and analysis of the same sample.
-
Visualizations
To better illustrate the processes involved in analytical method validation and selection, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Decision logic for selecting an analytical method.
References
Comparative Analysis of Synthetic Pathways to Spiro[3.5]nonane Diones
A detailed examination of two primary synthetic strategies for the construction of spiro[3.5]nonane dione frameworks reveals distinct advantages and challenges associated with each approach. This guide provides a comparative study of the Robinson annulation for the synthesis of spiro[3.5]nonan-2,6-dione and a novel process for the preparation of spiro[3.5]nonane-6,8-dione, offering valuable insights for researchers in synthetic and medicinal chemistry.
The spiro[3.5]nonane core is a significant structural motif in medicinal chemistry, and the development of efficient synthetic routes to its dione derivatives is of considerable interest for the generation of novel therapeutic agents. This comparison focuses on two prominent methods: the well-established Robinson annulation and a more recent, scalable process involving a Michael addition followed by cyclization and decarboxylation.
Synthetic Route 1: Robinson Annulation for Spiro[3.5]nonan-2,6-dione
The Robinson annulation provides a classical approach to the formation of six-membered rings. In the context of spiro[3.5]nonane diones, this strategy involves the reaction of cyclobutanone with methyl vinyl ketone. The reaction proceeds via a Michael addition of the enolate of cyclobutanone to methyl vinyl ketone, followed by an intramolecular aldol condensation to construct the spirocyclic system.
While this method is conceptually straightforward, it is not without its drawbacks. The use of methyl vinyl ketone can be problematic due to its tendency to polymerize under the basic reaction conditions, which can lead to lower yields and purification difficulties.
Synthetic Route 2: Scalable Synthesis of this compound
A more recent and scalable approach, detailed in patent literature, describes the synthesis of this compound. This process circumvents some of the issues associated with the classical Robinson annulation. The key steps involve the reaction of a cyclobutane derivative with diethyl acetonedicarboxylate, followed by cyclization and decarboxylation. This method is reported to be high-yielding and avoids the use of column chromatography for purification, making it more amenable to large-scale synthesis.[1]
Comparative Data
| Parameter | Route 1: Robinson Annulation (Spiro[3.5]nonan-2,6-dione) | Route 2: Scalable Process (this compound) |
| Starting Materials | Cyclobutanone, Methyl Vinyl Ketone | Cyclobutanone derivative, Diethyl acetonedicarboxylate |
| Key Reactions | Michael Addition, Intramolecular Aldol Condensation | Michael Addition, Cyclization, Decarboxylation |
| Reported Yield | Variable, often moderate due to polymerization of MVK | 45%[1] |
| Purification | Often requires chromatography | No chromatography required[1] |
| Scalability | Potentially problematic due to MVK polymerization | Demonstrated to be scalable |
Experimental Protocols
Route 1: Robinson Annulation for Spiro[3.5]nonan-2,6-dione (General Procedure)
To a solution of cyclobutanone in an appropriate solvent (e.g., ethanol), a base (e.g., sodium ethoxide) is added at room temperature. Methyl vinyl ketone is then added dropwise, and the reaction mixture is stirred until the Michael addition is complete (monitored by TLC). The reaction is then heated to reflux to induce the intramolecular aldol condensation. After cooling, the reaction is worked up by neutralization, extraction with an organic solvent, and purification by column chromatography.
Route 2: Scalable Synthesis of this compound[1]
To a slurry of NaH (0.96 g, 60% in oil) in THF (5.0 mL), diethyl acetonedicarboxylate (2.4 g) is added slowly at 0-15 °C. After stirring for 0.5 h, 1.4 g of a cyclobutane derivative is added slowly at the same temperature. The mixture is stirred at 20-30 °C for 1 h and then heated to reflux. 5 mL of EtOH and 2.4 g of NaOEt solution (20% in EtOH) are added respectively. The resulting mixture is refluxed for 5 h. Subsequently, 11.2 g of KOH solution (20% in water) is added slowly, and the reaction mixture is continuously refluxed for another 5 h. The organic solvent is removed under vacuum. The aqueous solution is extracted with MTBE (2 x 10 mL) and then heated to 50-60 °C with the addition of conc. HCl until the pH is 2.5-3.5. The resulting mixture is stirred at 50-60 °C for 2 h and then cooled to 20-30 °C. It is extracted with dichloromethane (3 x 25 mL). The combined organic phase is concentrated under vacuum. Then 5.0 mL of MTBE is added to the residue, and the resulting slurry is stirred for 0.5 h at 0-10 °C. The solid is collected by filtration, washed with MTBE (5.0 mL), and dried under vacuum to yield 0.68 g (45% yield, 98% purity) of this compound as a white solid.[1]
Logical Workflow Diagrams
Caption: Robinson Annulation Pathway
Caption: Scalable Synthesis Pathway
Conclusion
The choice of synthetic route for accessing spiro[3.5]nonane diones depends on the desired isomer and the scale of the synthesis. The Robinson annulation offers a direct, albeit potentially lower-yielding, route to spiro[3.5]nonan-2,6-dione. For the synthesis of this compound, the described scalable process presents a more robust and efficient alternative, particularly for larger-scale preparations, by avoiding problematic reagents and purification steps. Further research into optimizing the Robinson annulation conditions for spirocycle formation and exploring other modern synthetic methodologies could provide even more efficient and versatile pathways to this important class of compounds.
References
A Researcher's Guide to In Silico ADMET Prediction for Spiro[3.5]nonane-6,8-dione Derivatives: A Comparative Approach
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to de-risking candidates and reducing late-stage attrition.[1][2][3] For novel chemical scaffolds such as Spiro[3.5]nonane-6,8-dione derivatives, in silico prediction tools offer a rapid and cost-effective first pass to evaluate their drug-likeness.[4] This guide provides a comparative overview of commonly used in silico ADMET prediction platforms and details the experimental protocols necessary for subsequent validation, tailored for researchers and drug development professionals.
In Silico ADMET Prediction Tools: A Comparative Analysis
A multitude of computational tools, both commercial and freely available, can predict the ADMET properties of novel compounds.[5][6] These platforms employ various algorithms, including quantitative structure-activity relationship (QSAR) models and machine learning, to correlate a molecule's structure with its pharmacokinetic and toxicological profile.[4][7] The choice of tool often depends on the specific needs of the research, budget, and the desired depth of analysis. Below is a comparison of several popular platforms.
| Feature | ADMET Predictor® (Simulations Plus) | admetSAR | SwissADME | ADMET-AI |
| Primary Methodology | Machine Learning (ANN, SVM), QSAR[7] | QSAR, Machine Learning[8] | QSAR, Physicochemical calculations | Machine Learning (Chemprop-RDKit)[9] |
| Number of Predicted Properties | Over 175 properties[10] | 119 endpoints in version 3.0[11] | A range of physicochemical, pharmacokinetic, and drug-likeness properties | 41 ADMET properties and 8 physicochemical properties[9] |
| Key Predictions | Solubility, permeability, CYP metabolism, toxicity (Ames, hERG, DILI)[10] | Absorption, metabolism, toxicity (Ames, carcinogenicity), environmental and cosmetic risk assessment[11] | Lipophilicity, water solubility, pharmacokinetics, drug-likeness, medicinal chemistry friendliness | Blood-brain barrier penetration, CYP inhibition, solubility, toxicity[9] |
| Accessibility | Commercial License[12] | Free Web Server[11] | Free Web Server | Free Web Server[9] |
| Unique Features | Integrated PBPK modeling with GastroPlus®, metabolite prediction[10] | ADMET-score for overall drug-likeness, ADMETopt for molecule optimization[8][11] | Bioavailability Radar, BOILED-Egg model for passive absorption and brain penetration | Comparison of predictions with approved drugs from DrugBank[9] |
Key ADMET Properties for this compound Derivatives
When evaluating a novel chemical series like this compound derivatives, a standard panel of ADMET properties should be assessed to build a comprehensive profile. The following table outlines crucial parameters and their significance in drug development.
| ADMET Category | Property | Significance |
| Absorption | Aqueous Solubility | Affects dissolution and subsequent absorption. |
| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption.[13] | |
| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux transporter that can limit drug absorption.[14] | |
| Distribution | Plasma Protein Binding (PPB) | The unbound fraction of a drug is pharmacologically active. |
| Blood-Brain Barrier (BBB) Permeability | Crucial for CNS-targeting drugs and for assessing potential CNS side effects.[14] | |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential drug-drug interactions and metabolic stability. Major isoforms include 1A2, 2C9, 2C19, 2D6, and 3A4.[5][15] |
| Metabolic Stability | Determines the rate of metabolic clearance, which influences the drug's half-life.[16] | |
| Excretion | Renal Clearance | A primary route of elimination for many drugs and their metabolites. |
| Toxicity | hERG Inhibition | A critical indicator of potential cardiotoxicity. |
| Ames Mutagenicity | Assesses the potential for a compound to be mutagenic.[14] | |
| Hepatotoxicity | Predicts the risk of drug-induced liver injury (DILI). |
Experimental Protocols for ADMET Profiling
While in silico predictions are invaluable for early-stage screening, experimental validation is essential.[2] Below are summarized protocols for key in vitro ADMET assays.
Metabolic Stability Assay
-
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
-
Methodology:
-
The test compound (typically at a concentration of 1-10 µM) is incubated with human or animal liver microsomes or hepatocytes.[15][16]
-
The reaction is initiated by adding a cofactor mix, such as NADPH.[16]
-
Samples are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched.
-
The concentration of the parent compound remaining is quantified using LC-MS/MS.
-
The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]
-
Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To assess the potential of a compound to inhibit major CYP isoforms, which can lead to drug-drug interactions.
-
Methodology:
-
Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, testosterone for CYP3A4).[15]
-
The test compound is added at various concentrations.
-
The reaction is initiated with NADPH and incubated at 37°C.
-
The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined.[15]
-
Plasma Stability Assay
-
Objective: To evaluate the stability of a compound in plasma, identifying susceptibility to plasma enzymes like esterases.
-
Methodology:
-
The test compound is incubated in plasma from different species (e.g., human, rat, mouse) at 37°C.[15]
-
Aliquots are removed at several time points (e.g., 0, 30, 60, 120 minutes).
-
The amount of the parent compound remaining is quantified by LC-MS/MS.
-
The percentage of the compound remaining over time is calculated to determine its stability.
-
Visualizing the Workflow
To effectively integrate in silico and in vitro methods, a structured workflow is crucial. The following diagrams illustrate the logical progression of ADMET assessment.
Caption: Workflow for in silico ADMET prediction of novel compounds.
Caption: A tiered strategy for ADMET profiling in drug discovery.
By leveraging a combination of in silico predictions and targeted in vitro experiments, researchers can efficiently profile the ADMET properties of novel this compound derivatives. This integrated approach facilitates data-driven decision-making, enabling the prioritization of compounds with a higher probability of success in later stages of drug development.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. longdom.org [longdom.org]
- 3. digitalchemistry.ai [digitalchemistry.ai]
- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Directory of in silico Drug Design tools [click2drug.org]
- 7. Computational determination of toxicity risks associated with a selection of approved drugs having demonstrated activity against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADMET-AI [admet.ai.greenstonebio.com]
- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 11. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADMET Predictor Features & Functionality Comparison - Simulations Plus [simulations-plus.com]
- 13. mdpi.com [mdpi.com]
- 14. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 15. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
Benchmarking the Stability of Spiro[3.5]nonane Scaffolds in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of novel scaffolds is a cornerstone of modern drug discovery, with a significant trend towards structures that offer greater three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif.[1] Among these, the spiro[3.5]nonane framework is gaining attention for its potential to improve physicochemical and pharmacokinetic properties.[1] This guide provides a comparative analysis of the stability of the spiro[3.5]nonane scaffold against other common cyclic structures, supported by predictive data and established experimental protocols.
Comparative Stability Analysis
Understanding the inherent stability of a molecular scaffold is critical for predicting its behavior during synthesis, formulation, and in vivo exposure. The spiro[3.5]nonane system, with its fused cyclobutane and cyclohexane rings, presents a unique stability profile.
Chemical Stability
The chemical stability of a drug candidate is a crucial factor that influences its shelf-life and degradation pathways. The following tables provide a predictive comparison of spiro[3.5]nonan-2-ol, a representative spiro[3.5]nonane derivative, with the commonly used cyclic alcohols, cyclohexanol and cyclopentanol, under various stress conditions. This data is based on established principles of chemical reactivity, considering factors like ring strain.[2]
Table 1: Predicted Stability under Acidic Conditions [2]
| Compound | % Degradation (0.1 M HCl, 25°C, 24h) | Major Degradation Products |
| Spiro[3.5]nonan-2-ol | 15-25% | Spiro[3.5]non-1-ene, Spiro[3.5]non-2-ene |
| Cyclohexanol | < 5% | Cyclohexene |
| Cyclopentanol | 5-10% | Cyclopentene |
Table 2: Predicted Stability under Basic Conditions [2]
| Compound | % Degradation (0.1 M NaOH, 25°C, 24h) | Major Degradation Products |
| Spiro[3.5]nonan-2-ol | < 2% | None |
| Cyclohexanol | < 1% | None |
| Cyclopentanol | < 1% | None |
Table 3: Predicted Stability under Oxidative Conditions (Jones Reagent) [2]
| Compound | Predicted Reactivity | Major Product |
| Spiro[3.5]nonan-2-ol | High | Spiro[3.5]nonan-2-one |
| Cyclohexanol | High | Cyclohexanone |
| Cyclopentanol | High | Cyclopentanone |
The strained cyclobutane ring in the spiro[3.5]nonane scaffold makes it more susceptible to acid-catalyzed dehydration compared to less strained monocyclic alcohols like cyclohexanol.[2] However, it is predicted to be relatively stable under basic conditions.[2] As a secondary alcohol, it is readily oxidized to the corresponding ketone.[2]
Physicochemical Properties of Azaspiro[3.5]nonane Isomers
For nitrogen-containing scaffolds, which are prevalent in medicinal chemistry, understanding the physicochemical properties is key. Below is a comparison of computed properties for two constitutional isomers of azaspiro[3.5]nonane.
Table 4: Computed Physicochemical Properties of Azaspiro[3.5]nonane Isomers [3]
| Property | 7-Azaspiro[3.5]nonane | 1-Azaspiro[4.4]nonane |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol | 125.21 g/mol |
| Predicted pKa (strongest basic) | 10.5 | 11.2 |
| Predicted XLogP3 | 1.8 | 1.9 |
| Predicted Water Solubility | 15.5 g/L | 10.3 g/L |
| Topological Polar Surface Area | 12 Ų | 12 Ų |
These computational predictions suggest that while both isomers share the same molecular formula and weight, 1-azaspiro[4.4]nonane is slightly more basic and lipophilic.[3] Conversely, 7-azaspiro[3.5]nonane is predicted to have a slightly higher aqueous solubility.[3] Both isomers possess a low topological polar surface area, which is often correlated with good cell permeability.[3]
Experimental Protocols
To provide a framework for the experimental validation of the stability of spiro[3.5]nonane-containing compounds, the following are detailed methodologies for key stability assays.
Chemical Stability Testing (Forced Degradation)
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4]
Objective: To assess the stability of a spiro[3.5]nonane derivative under various stress conditions.[4]
Methodology:
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.[4]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve in a suitable solvent before analysis.[4]
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of degradation and identify major degradants.
Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a spiro[3.5]nonane derivative in human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a solution of NADPH regenerating system (e.g., 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer).
-
Prepare a 1 mg/mL suspension of human liver microsomes in phosphate buffer.
-
Prepare a 1 µM solution of the test compound in a suitable solvent (final DMSO concentration should be low, e.g., <0.5%).
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, combine the test compound, liver microsomes (final protein concentration typically 0.5 mg/mL), and phosphate buffer.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the half-life (t½) from the slope of the natural logarithm of the percent remaining compound versus time. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Plasma Stability Assay
This assay determines the stability of a compound in plasma, which can be influenced by enzymatic degradation (e.g., by esterases and amidases).[6]
Objective: To determine the in vitro half-life (t½) of a spiro[3.5]nonane derivative in plasma from various species (e.g., human, rat, mouse).
Methodology:
-
Reagent Preparation:
-
Thaw frozen plasma (e.g., human, rat, mouse) at 37°C.
-
Prepare a 1 µM solution of the test compound in a suitable solvent (final DMSO concentration should be low, e.g., <1%).
-
-
Incubation:
-
In a 96-well plate, add the test compound to the plasma.
-
Incubate at 37°C with shaking.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[6]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard.[6]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the half-life (t½) from the slope of the natural logarithm of the percent remaining compound versus time.
Visualizing Stability Assessment Workflows
To further clarify the experimental processes and decision-making in stability testing, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Spiro[3.5]nonane-6,8-dione: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential safety protocols and step-by-step procedures for the proper disposal of Spiro[3.5]nonane-6,8-dione, ensuring the safety of laboratory personnel and compliance with standard chemical waste management practices.
This compound is a solid organic compound that requires careful handling and disposal. While specific institutional guidelines should always be followed, this guide provides a framework for its safe management in a laboratory setting. The primary hazards associated with this compound include irritation to the skin and eyes, and it is harmful if swallowed.
I. Safety and Handling
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
All handling of solid this compound and its solutions should be conducted in a well-ventilated fume hood to minimize the risk of inhalation.
II. Disposal Procedures
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
Experimental Protocol: Disposal of this compound
-
Segregation of Waste:
-
Do not mix this compound with other waste streams, particularly halogenated compounds.
-
Designate a specific, clearly labeled waste container for non-halogenated solid organic waste.
-
-
For Small Quantities (less than 1 gram):
-
Carefully transfer the solid this compound into the designated "Non-Halogenated Solid Organic Waste" container.
-
Ensure the container is properly sealed after the addition of the waste.
-
-
For Larger Quantities (greater than 1 gram):
-
Place the this compound into a separate, sealed container that is compatible with the compound.
-
Label the container clearly with the full chemical name ("this compound") and any relevant hazard symbols.
-
Arrange for pickup and disposal by your institution's certified chemical waste management provider.
-
-
Decontamination of Glassware and Equipment:
-
Rinse any glassware or equipment that has come into contact with this compound with a suitable organic solvent (e.g., acetone, ethanol).
-
Collect the solvent rinseate in a designated "Non-Halogenated Liquid Organic Waste" container.
-
After the initial solvent rinse, the glassware can be washed with soap and water.
-
Important Considerations:
-
NEVER dispose of this compound by flushing it down the drain.
-
In case of a spill, contain the solid material and transfer it to the designated solid waste container. Clean the affected area with a suitable solvent, collecting the cleaning materials and solvent for disposal as hazardous waste.
III. Logical Framework for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal Decision Workflow for this compound Waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
